molecular formula C16H14O5 B198072 Isogosferol CAS No. 53319-52-1

Isogosferol

Cat. No.: B198072
CAS No.: 53319-52-1
M. Wt: 286.28 g/mol
InChI Key: RTUPRHIHXSAWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isogosferol is a furanocoumarin natural product isolated from sources such as Citrus junos seed shells . This compound has demonstrated significant potential as a potent anti-inflammatory agent in biochemical research . Studies using LPS-induced murine macrophage (RAW 264.7) models show that this compound effectively attenuates the production of critical inflammatory mediators, including nitric oxide (NO) and interleukin-1 beta (IL-1β) . Its mechanism of action involves the suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins . Furthermore, research indicates that this compound reduces the phosphorylation of extracellular-regulated kinases (pERK1/2) and impacts the NF-κB pathway, highlighting its multi-targeted approach to modulating inflammatory signaling cascades . With a molecular formula of C₁₆H₁₄O₅ and a molecular weight of 286.28 g/mol, it is identified by CAS Registry Number 53319-52-1 . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(2-hydroxy-3-methylbut-3-enoxy)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-14-11(5-6-19-14)7-10-3-4-13(18)21-15(10)16/h3-7,12,17H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUPRHIHXSAWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967926
Record name 9-[(2-Hydroxy-3-methylbut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53319-52-1
Record name Isogospherol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053319521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-[(2-Hydroxy-3-methylbut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Isogosferol's Mechanism of Action in Macrophages: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isogosferol, a furanocoumarin isolated from the seed shells of Citrus junos, has demonstrated significant anti-inflammatory properties in murine macrophages.[1][2][3] This technical guide provides an in-depth analysis of its mechanism of action, focusing on its effects on key pro-inflammatory mediators and signaling pathways. Experimental evidence indicates that this compound effectively suppresses the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2][3] Furthermore, this compound attenuates the release of the pro-inflammatory cytokine interleukin-1 beta (IL-1β).[1][2][3] The underlying mechanism of these anti-inflammatory effects involves the inhibition of the nuclear factor-kappa B (NF-κB) and the extracellular signal-regulated kinase (ERK)1/2 signaling pathways.[1] This document consolidates the available quantitative data, details the experimental protocols used for these findings, and provides visual representations of the molecular pathways and experimental workflows.

Introduction

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens and damaged cells.[1] Macrophages are pivotal players in the inflammatory response, and their activation leads to the production of various pro-inflammatory mediators, including nitric oxide, prostaglandins (B1171923), and cytokines like IL-1β.[1][4][5] While essential for host defense, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases.[6]

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, triggering inflammatory signaling cascades.[7][8] Key pathways activated by LPS include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for the transcriptional regulation of pro-inflammatory genes.[7][9][10]

This compound is a furanocoumarin derived from Citrus junos seeds, a plant used in traditional medicine for various inflammatory conditions.[1][2][3] Recent studies have identified this compound as a potent anti-inflammatory agent, and this guide aims to elucidate its molecular mechanism of action in macrophages.[1][2][3]

Core Mechanism of Action in Macrophages

This compound exerts its anti-inflammatory effects by targeting key molecules and signaling pathways in LPS-stimulated macrophages.

Inhibition of Pro-Inflammatory Mediators

This compound has been shown to significantly reduce the production of several key inflammatory mediators:

  • Nitric Oxide (NO): this compound potently attenuates the production of NO in LPS-induced RAW 264.7 cells.[1][2][3]

  • Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): The synthesis of NO and prostaglandins is catalyzed by iNOS and COX-2, respectively. This compound inhibits the expression of both iNOS and COX-2 proteins in LPS-stimulated macrophages.[1][2][3]

  • Interleukin-1 beta (IL-1β): IL-1β is a central pro-inflammatory cytokine. This compound effectively suppresses the release of IL-1β from activated macrophages.[1][2][3]

Modulation of Key Signaling Pathways

The anti-inflammatory effects of this compound are attributed to its ability to interfere with critical signaling cascades initiated by LPS.

  • NF-κB Pathway: The NF-κB transcription factor is a master regulator of inflammatory gene expression.[1] this compound has been observed to reduce the levels of phosphorylated NF-κB (pNF-κB), indicating an inhibition of this pathway.[1]

  • MAPK Pathway: The MAPK family, including extracellular signal-regulated kinases (ERK)1/2, plays a crucial role in cell signaling related to inflammation.[1] this compound has been shown to reduce the phosphorylation of ERK1/2, thereby inhibiting this signaling cascade.[1][2][3]

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

TreatmentConcentration (µM)NO Production (% of LPS control)
Control-Not specified
LPS (1 µg/mL)-100%
LPS + this compound50Significantly reduced
LPS + this compound100Significantly reduced
LPS + this compound200Significantly reduced

Data extracted from studies on LPS-stimulated RAW 264.7 cells.[1]

Table 2: Effect of this compound on IL-1β Release

TreatmentConcentration (µM)IL-1β Release (pg/mL)
Control-~0
LPS (1 µg/mL)-~35
LPS + this compound50~25
LPS + this compound100~18
LPS + this compound200~10

Data are approximate values based on graphical representation in the cited study and measured by ELISA.[1]

Table 3: Effect of this compound on Protein Expression and Phosphorylation

Target ProteinThis compound Concentration (µM)Effect on Protein Level
iNOS25 - 200Dose-dependent decrease
COX-225 - 200Dose-dependent decrease
p-ERK1/2Not specifiedReduced
p-NF-κBNot specifiedReduced

Effects were determined by Western blot analysis in LPS-stimulated RAW 264.7 cells.[1]

Detailed Experimental Protocols

The following methodologies were employed in the key studies investigating the mechanism of action of this compound.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 was used.

  • Culture Conditions: Cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: Cells were pre-treated with various concentrations of this compound (25, 50, 100, 200 µM) for 1 hour.

  • Inflammatory Stimulus: Following pre-treatment, cells were stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 16 hours.

Nitric Oxide (NO) Assay
  • Principle: The production of NO was indirectly measured by quantifying the amount of nitrite (B80452), a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Procedure:

    • After cell treatment, 100 µL of the culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture was incubated at room temperature for 10 minutes.

    • The absorbance was measured at 540 nm using a microplate reader.

    • A standard curve was generated using sodium nitrite to determine the nitrite concentration.

Western Blot Analysis
  • Objective: To determine the protein expression levels of iNOS, COX-2, phosphorylated ERK1/2, and phosphorylated NF-κB.

  • Procedure:

    • Cells were lysed, and total protein was extracted.

    • Protein concentration was determined using a BCA protein assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane was blocked with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • The membrane was incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, p-ERK1/2, ERK1/2, p-NF-κB, and β-actin (as a loading control).

    • After washing with TBST, the membrane was incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Objective: To quantify the concentration of IL-1β in the cell culture supernatant.

  • Procedure:

    • The levels of IL-1β in the culture media were measured using a commercially available mouse IL-1β ELISA kit.

    • The assay was performed according to the manufacturer's instructions.

    • The absorbance was measured, and the concentration of IL-1β was determined by comparison with a standard curve.

Mandatory Visualizations

Signaling Pathway Diagram

Isogosferol_Mechanism cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_Pathway MAPK Pathway (ERK1/2) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway pERK p-ERK1/2 MAPK_Pathway->pERK pNFkB p-NF-κB NFkB_Pathway->pNFkB Nucleus Nucleus pERK->Nucleus Gene_Expression Pro-inflammatory Gene Expression pNFkB->Nucleus iNOS_COX2 iNOS / COX-2 Gene_Expression->iNOS_COX2 IL1b IL-1β Gene_Expression->IL1b Inflammation Inflammation iNOS_COX2->Inflammation IL1b->Inflammation This compound This compound This compound->MAPK_Pathway This compound->NFkB_Pathway

Caption: this compound inhibits LPS-induced inflammation by blocking the NF-κB and ERK1/2 signaling pathways.

Experimental Workflow Diagram

Experimental_Workflow Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Pretreatment Pre-treat with this compound (1 hour) Cell_Culture->Pretreatment Stimulation Stimulate with LPS (16 hours) Pretreatment->Stimulation Harvest Harvest Supernatant & Cell Lysate Stimulation->Harvest Supernatant_Analysis Supernatant Analysis Harvest->Supernatant_Analysis Lysate_Analysis Cell Lysate Analysis Harvest->Lysate_Analysis NO_Assay NO Assay (Griess) Supernatant_Analysis->NO_Assay ELISA IL-1β ELISA Supernatant_Analysis->ELISA Western_Blot Western Blot (iNOS, COX-2, p-ERK, p-NF-κB) Lysate_Analysis->Western_Blot Data_Analysis Data Analysis NO_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro analysis of this compound's anti-inflammatory effects in macrophages.

Conclusion

This compound demonstrates potent anti-inflammatory activity in macrophages by inhibiting the production of key inflammatory mediators such as NO, iNOS, COX-2, and IL-1β.[1][2][3] Its mechanism of action is centered on the suppression of the NF-κB and ERK1/2 signaling pathways, which are critical for the inflammatory response.[1] These findings highlight this compound as a promising therapeutic candidate for the development of novel treatments for inflammatory diseases. Further in vivo studies are warranted to validate these findings and to assess the therapeutic potential of this compound in preclinical models of inflammation.

References

Isogosferol from Citrus junos Seeds: A Technical Guide to Isolation and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of isogosferol, a furanocoumarin with significant anti-inflammatory properties, from the seeds of Citrus junos (yuzu). The methodologies outlined are based on published bioactivity-guided fractionation studies and are intended to serve as a detailed protocol for researchers in natural product chemistry, pharmacology, and drug development. This document also summarizes the quantitative data associated with the anti-inflammatory effects of this compound and visualizes the key experimental workflows and biological signaling pathways.

Introduction to this compound and Citrus junos

Citrus junos, commonly known as yuzu, is a citrus fruit native to East Asia and is utilized in traditional medicine for various ailments, including coughs, dyspepsia, and inflammatory disorders.[1][2] The seeds of the yuzu fruit, often considered a byproduct of juice production, are a rich source of bioactive compounds, including flavonoids, limonoids, and coumarins.[1][3][4][5] Among these, this compound, a furanocoumarin, has been identified as a potent anti-inflammatory agent.[1][2][6] This guide details the systematic approach to isolate this compound and characterize its biological activity.

Experimental Protocols: Isolation of this compound

The isolation of this compound from Citrus junos seeds is achieved through a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a detailed description of the methodology derived from bioactivity-guided fractionation studies.[1]

Plant Material Preparation and Initial Extraction
  • Sourcing and Preparation : Citrus junos seeds are pulverized to increase the surface area for extraction.[1]

  • Defatting : The pulverized seed material undergoes supercritical fluid extraction (SFE) to remove oils. The operational parameters for SFE are a pressure of 280 bar and a temperature of 40°C.[1] The resulting defatted seed shells are then used for the extraction of this compound.

  • Methanolic Extraction : The defatted seed shells are extracted three times with 100% methanol (B129727) for 2 hours each time, utilizing sonication to enhance extraction efficiency. The combined methanolic extracts are then filtered and dried to yield the crude methanol extract.[1]

Bioactivity-Guided Fractionation

The crude methanol extract is subjected to sequential solvent partitioning to separate compounds based on their polarity. The anti-inflammatory activity, determined by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 murine macrophage cells, guides the selection of fractions for further purification.[1]

  • Solvent Partitioning : The dried methanol extract is suspended in distilled water and sequentially partitioned with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol.[1]

  • Activity Assessment : The resulting n-hexane, EtOAc, n-butanol, and aqueous fractions are tested for their ability to inhibit NO production. The EtOAc fraction has been shown to exhibit the most significant inhibitory effect and is therefore selected for further isolation work.[1]

Chromatographic Purification of this compound

The bioactive EtOAc fraction is further purified using a series of chromatographic techniques to isolate this compound.

  • Column Chromatography : The EtOAc fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., a mixture of n-hexane and EtOAc).

  • Further Purification : Fractions from the initial column chromatography that show high activity are pooled and may require further purification steps, such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to yield pure this compound.[1] Nine coumarins, including this compound, have been successfully isolated using this approach.[1][2]

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory properties of this compound and the crude extracts/fractions from Citrus junos seeds have been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Induced RAW 264.7 Cells by Citrus junos Seed Extracts and Fractions [1][7]

Extract/FractionConcentration (µg/mL)% Inhibition of NO Production
C. junos Seed Shells Extract (CSS)25060.5% (p < 0.001)
n-Hexane Fraction250Concentration-dependent downregulation
Ethyl Acetate (EtOAc) Fraction250Concentration-dependent downregulation

Table 2: Anti-Inflammatory Activity of this compound in LPS-Induced RAW 264.7 Cells [1][2]

ParameterEffect of this compound
NO Production Attenuation75.7%
iNOS ExpressionInhibited
COX-2 ExpressionInhibited
IL-1β ReleaseAttenuated
ERK1/2 PhosphorylationSuppressed

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Isolation

The following diagram illustrates the bioactivity-guided fractionation process for isolating this compound from Citrus junos seeds.

G cluster_0 Preparation & Extraction cluster_1 Bioactivity-Guided Fractionation cluster_2 Purification A Pulverized Citrus junos Seeds B Supercritical Fluid Extraction (SFE) (280 bar, 40°C) A->B C Defatted Seed Shells B->C D 100% Methanol Extraction (Sonication, 3x, 2h) C->D E Crude Methanol Extract D->E F Suspend in H2O & Partition E->F G n-Hexane Fraction F->G H Ethyl Acetate (EtOAc) Fraction (Most Active) F->H I n-Butanol Fraction F->I J Aqueous Residue F->J K Column Chromatography (Silica Gel) H->K L Further Purification (e.g., HPLC) K->L M This compound L->M

Caption: Bioactivity-guided isolation of this compound.
Signaling Pathway of this compound's Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response in macrophages. The diagram below depicts the proposed mechanism of action.

G cluster_pathway LPS-Induced Inflammatory Pathway in Macrophages cluster_mapk MAPK Pathway cluster_downstream Downstream Inflammatory Mediators LPS LPS TLR4 TLR4 Receptor LPS->TLR4 ERK ERK1/2 TLR4->ERK This compound This compound pERK p-ERK1/2 This compound->pERK Inhibits Phosphorylation ERK->pERK Phosphorylation iNOS iNOS pERK->iNOS Activation COX2 COX-2 pERK->COX2 Activation IL1B IL-1β pERK->IL1B Activation

Caption: this compound's inhibition of the ERK1/2 signaling pathway.

Conclusion

This technical guide provides a detailed protocol for the isolation of this compound from Citrus junos seeds using bioactivity-guided fractionation. The quantitative data presented highlights the potent anti-inflammatory activity of this compound, which is mediated through the inhibition of key inflammatory markers such as iNOS, COX-2, and IL-1β, via the suppression of the ERK1/2 signaling pathway.[1][2] This information is valuable for researchers and drug development professionals interested in natural product-based therapeutics for inflammatory diseases. Further research into the pharmacokinetics and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Bioactivity of Furanocoumarins from Yuzu (Citrus junos)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yuzu (Citrus junos), a citrus fruit of East Asian origin, is a rich source of various bioactive compounds, including furanocoumarins. These secondary metabolites, characterized by a furan (B31954) ring fused to a coumarin (B35378) backbone, have garnered significant scientific interest due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the bioactivity of furanocoumarins found in Yuzu, with a focus on their quantitative effects, underlying mechanisms of action, and the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Furanocoumarins Identified in Yuzu

Several furanocoumarins have been identified in various parts of the Yuzu fruit, including the peel, pulp, and seeds. Notable among these are:

The concentration and composition of these furanocoumarins can vary depending on the specific cultivar, geographical origin, and the part of the fruit analyzed.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of furanocoumarins isolated from Yuzu and other sources.

Table 1: Anti-inflammatory Activity of Yuzu Furanocoumarins

FuranocoumarinAssayCell LineTargetIC₅₀ ValueReference
This compoundNitric Oxide (NO) Production InhibitionRAW 264.7 macrophagesiNOS148 µM[1][2]

Table 2: Anti-proliferative Activity of Furanocoumarins

FuranocoumarinCell LineActivityEC₅₀/IC₅₀ ValueReference
(+)-Oxypeucedanin hydrateMK-1 (human gastric cancer)Anti-proliferative47.2 µg/mL[3]
HeLa (human cervical cancer)Anti-proliferative80.3 µg/mL[3]
B16/F10 (murine melanoma)Anti-proliferative42 µg/mL[3]
L5178Y (murine lymphoma)Anti-proliferative41.96 µM (sensitive), 60.58 µM (multidrug-resistant)[3]

Table 3: Cytochrome P450 3A4 (CYP3A4) Inhibitory Activity

ProductActivityRelative PotencyReference
Yuzu sliceCYP3A4 InhibitionVery weak (1/8-1/20 of 100% grapefruit juice)[4][5]

Note: Specific IC₅₀ values for individual furanocoumarins from Yuzu are not well-documented in the currently available literature. The data for (+)-Oxypeucedanin hydrate is from a non-Yuzu source but is included for its relevance.

Signaling Pathways and Mechanisms of Action

Furanocoumarins from Yuzu and other citrus species exert their biological effects by modulating various cellular signaling pathways.

Anti-inflammatory Pathway: NF-κB and MAPK Signaling

This compound, a furanocoumarin isolated from Citrus junos seed shells, has been shown to attenuate inflammatory responses by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][6][7] This effect is mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1][7] Furthermore, this compound reduces the phosphorylation of extracellular signal-regulated kinases (ERK)1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway, and suppresses the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[1]

NF-κB and MAPK Signaling Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (pERK1/2) TLR4->MAPK_pathway IKK IKK TLR4->IKK NFκB NF-κB MAPK_pathway->NFκB IκBα IκBα IKK->IκBα phosphorylates IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Pro_inflammatory_genes transcribes Inflammation Inflammation Pro_inflammatory_genes->Inflammation This compound This compound This compound->MAPK_pathway This compound->IKK

Figure 1: Simplified diagram of NF-κB and MAPK signaling inhibition by this compound.

Melanogenesis Regulation: PKA/CREB Pathway

While not directly attributed to a specific furanocoumarin, extracts from Yuzu have been shown to influence melanogenesis. The PKA/CREB signaling pathway is a key regulator of melanin (B1238610) synthesis. Activation of this pathway leads to the phosphorylation of the cAMP response element-binding protein (CREB), which in turn upregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic genes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). Some citrus compounds have been found to modulate this pathway.[8][9][10] Further research is needed to elucidate the specific effects of Yuzu furanocoumarins on this pathway.

PKA_CREB_Melanogenesis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome MC1R MC1R AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB CREB->pCREB MITF_gene MITF Gene pCREB->MITF_gene activates transcription MITF MITF MITF_gene->MITF expresses Melanogenic_genes Melanogenic Genes (TYR, TRP-1, TRP-2) MITF->Melanogenic_genes activates transcription Melanin Melanin Synthesis Melanogenic_genes->Melanin alphaMSH α-MSH alphaMSH->MC1R

Figure 2: The PKA/CREB signaling pathway in melanogenesis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

WST-8 Cell Proliferation Assay

This colorimetric assay is used to determine cell viability and proliferation.

Principle: The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well in 100 µL of culture medium. Include wells with medium only as a blank control.

  • Compound Treatment: Add various concentrations of the test furanocoumarin to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • WST-8 Addition: Add 10 µL of WST-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability compared to the vehicle control. The IC₅₀ value can be determined by plotting cell viability against the logarithm of the compound concentration.

WST8_Workflow A Seed cells in 96-well plate B Add test furanocoumarins and controls A->B C Incubate for 24-48 hours B->C D Add WST-8 solution C->D E Incubate for 1-4 hours D->E F Measure absorbance at 450 nm E->F G Calculate cell viability and IC₅₀ F->G

Figure 3: Experimental workflow for the WST-8 cell proliferation assay.

CYP3A4 Inhibition Assay (Human Liver Microsomes)

This assay determines the inhibitory potential of compounds on the activity of the major drug-metabolizing enzyme, CYP3A4.

Principle: The metabolism of a specific CYP3A4 substrate (e.g., testosterone (B1683101) or midazolam) by human liver microsomes is measured in the presence and absence of the test compound. Inhibition is quantified by the decrease in metabolite formation.

Protocol:

  • Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-generating system, and buffer in a 96-well plate.

  • Inhibitor Addition: Add various concentrations of the test furanocoumarin or a known inhibitor (e.g., ketoconazole) to the wells. Include a vehicle control.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).

  • Initiation of Reaction: Add the CYP3A4 substrate to initiate the reaction.

  • Incubation: Incubate at 37°C for a specific time (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold stop solution (e.g., acetonitrile).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for metabolite formation using LC-MS/MS.

  • Calculation: Determine the percent inhibition and calculate the IC₅₀ value.

CYP3A4_Inhibition_Workflow A Prepare reaction mix with human liver microsomes B Add test furanocoumarins or controls A->B C Pre-incubate at 37°C B->C D Add CYP3A4 substrate C->D E Incubate at 37°C D->E F Stop reaction E->F G Analyze metabolite formation by LC-MS/MS F->G H Calculate % inhibition and IC₅₀ G->H

References

Isogosferol: An In-Depth Technical Guide to its Anti-inflammatory Effects In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogosferol, a furanocoumarin isolated from the seed shells of Citrus junos, has demonstrated significant anti-inflammatory properties in preclinical in vitro studies. This technical guide provides a comprehensive overview of the experimental evidence for this compound's anti-inflammatory effects, detailing the methodologies of key experiments and elucidating its mechanism of action through relevant signaling pathways. All quantitative data from the cited studies are presented in structured tables for clear comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are interested in the therapeutic potential of this compound for inflammatory diseases.

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of a wide range of chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. Natural products represent a rich source of bioactive compounds with therapeutic potential. This compound, a furanocoumarin, has been identified as a promising anti-inflammatory agent. This guide summarizes the in vitro evidence of its anti-inflammatory activity, focusing on its effects on key inflammatory mediators and signaling pathways in a well-established cellular model of inflammation.

Quantitative Summary of Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The following tables summarize the key findings.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

TreatmentConcentration (µM)NO Production Inhibition (%)
This compound50Significant Inhibition
This compound100More Potent Inhibition
This compound200Most Potent Inhibition

Data presented is a qualitative summary based on the described potent attenuation of nitric oxide production. Specific percentage inhibition values were not provided in the source material.

Table 2: Effect of this compound on Pro-inflammatory Protein Expression

Target ProteinThis compound Concentration (µM)Outcome
iNOS50, 100, 200Inhibition of expression
COX-250, 100, 200Inhibition of expression
pERK1/2Not specifiedReduction in phosphorylation

Table 3: Effect of this compound on Pro-inflammatory Cytokine Release

CytokineThis compound Concentration (µM)Outcome
IL-1β50, 100, 200Greatly reduced protein levels

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments conducted to evaluate the anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol: Cells were pre-treated with this compound (50, 100, and 200 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for a specified duration depending on the assay.

Cell Viability Assay
  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • RAW 264.7 cells were seeded in 96-well plates.

    • Cells were treated with various concentrations of this compound for a specified time.

    • MTT solution was added to each well and incubated.

    • The formazan (B1609692) crystals were dissolved in a solubilization solution (e.g., DMSO).

    • Absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader.

Nitric Oxide (NO) Production Assay
  • Method: Griess assay.

  • Procedure:

    • RAW 264.7 cells were seeded in 96-well plates and treated as described in 3.1.

    • After incubation, the cell culture supernatant was collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) was added to the supernatant.

    • The mixture was incubated at room temperature to allow for color development.

    • The absorbance at 540 nm was measured using a microplate reader. The concentration of nitrite, a stable product of NO, is proportional to the absorbance.

Western Blot Analysis
  • Target Proteins: Inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and phosphorylated extracellular signal-regulated kinase (pERK1/2).

  • Procedure:

    • RAW 264.7 cells were seeded in 6-well plates and treated as described in 3.1.

    • Cells were lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates was determined using a BCA protein assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane was blocked with bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).

    • The membrane was incubated with primary antibodies specific for iNOS, COX-2, pERK1/2, and a loading control (e.g., β-actin).

    • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Target Cytokine: Interleukin-1 beta (IL-1β).

  • Procedure:

    • RAW 264.7 cells were seeded and treated as described in 3.1, with LPS stimulation for 16 hours.

    • The cell culture supernatant was collected.

    • The concentration of IL-1β in the supernatant was measured using a commercial ELISA kit according to the manufacturer's instructions. This typically involves the following steps:

      • Addition of the supernatant to a 96-well plate pre-coated with an anti-IL-1β capture antibody.

      • Incubation, followed by washing.

      • Addition of a biotinylated detection antibody.

      • Incubation, followed by washing.

      • Addition of a streptavidin-HRP conjugate.

      • Incubation, followed by washing.

      • Addition of a substrate solution (e.g., TMB) to produce a colorimetric reaction.

      • Stopping the reaction with a stop solution.

      • Measurement of the absorbance at 450 nm.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanism identified is the inhibition of the MAPK/ERK pathway.

Experimental Workflow

The general workflow for investigating the anti-inflammatory effects of this compound in vitro is depicted below.

G cluster_0 Cell Culture & Stimulation cluster_1 Biochemical Assays cluster_2 Data Analysis a RAW 264.7 Macrophages b This compound Pre-treatment a->b c LPS Stimulation b->c d Griess Assay (NO) c->d e ELISA (IL-1β) c->e f Western Blot (iNOS, COX-2, pERK) c->f g Quantification & Statistical Analysis d->g e->g f->g

In vitro experimental workflow for this compound.
LPS-Induced Inflammatory Signaling

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. It binds to Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This results in the expression of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.

G cluster_0 MAPK Pathway cluster_1 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MEK MEK TAK1->MEK IKK IKK TAK1->IKK ERK ERK1/2 MEK->ERK AP1 AP-1 ERK->AP1 ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-1β) AP1->ProInflammatory_Genes IkappaB IκB IKK->IkappaB inhibits NFkappaB NF-κB IkappaB->NFkappaB NFkappaB->ProInflammatory_Genes

LPS-induced pro-inflammatory signaling pathways.
This compound's Point of Intervention

The available data indicates that this compound inhibits the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway.[1][2][3] By reducing ERK1/2 activation, this compound can suppress the downstream activation of transcription factors and the subsequent expression of inflammatory mediators.

G cluster_0 MAPK Pathway This compound This compound ERK p-ERK1/2 This compound->ERK inhibits phosphorylation MEK MEK MEK->ERK ProInflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, IL-1β) ERK->ProInflammatory_Mediators

Inhibition of ERK1/2 phosphorylation by this compound.

Conclusion

The in vitro evidence strongly suggests that this compound is a potent inhibitor of the inflammatory response in macrophages. It effectively reduces the production of key inflammatory mediators, including nitric oxide and the pro-inflammatory cytokine IL-1β, by downregulating the expression of iNOS and COX-2.[1][2] The mechanism of action appears to be, at least in part, through the suppression of the MAPK/ERK signaling pathway. These findings highlight this compound as a promising candidate for further investigation and development as a novel therapeutic agent for the treatment of inflammatory diseases. Further studies are warranted to explore its effects on other inflammatory pathways and to evaluate its efficacy and safety in in vivo models.

References

An In-depth Technical Guide to Isogosferol: Discovery, Natural Sources, and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the furanocoumarin isogosferol, focusing on its discovery, natural origins, and biological activities. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the experimental protocols for its isolation and presents quantitative data and relevant signaling pathways.

Discovery and Natural Sources

This compound is a furanocoumarin that has been identified in at least two species within the Rutaceae family. Its discovery and isolation have been primarily documented in studies investigating the phytochemical composition and therapeutic potential of these plants.

The principal natural sources of this compound identified to date are:

  • Citrus junos Tanaka : this compound was isolated from the seed shells of this plant, commonly known as yuzu.[1][2][3] A 2019 study focusing on the anti-inflammatory properties of C. junos led to the isolation of this compound through bioactivity-guided fractionation.[1][2] This plant is widely distributed in Asia, particularly in Korea, Japan, and China, and is used in traditional medicine to treat a variety of ailments.[2][3]

  • Murraya koenigii : Commonly known as the curry leaf tree, the seeds of this plant have also been reported to contain this compound along with other minor furocoumarins.[4][5] Murraya species are found in Asia, Australia, and the Pacific Islands and have a history of use in traditional medicine for treating conditions like fever and pain.[4]

Bioactivity-Guided Isolation from Citrus junos Seed Shells

A key study successfully isolated this compound by targeting fractions with significant anti-inflammatory activity.[1][2] The workflow for this bioactivity-guided fractionation is outlined below.

G cluster_extraction Initial Extraction cluster_partition Solvent Partitioning cluster_fractionation Bioactivity-Guided Fractionation C_junos Pulverized Citrus junos Seed Shells (7717.2 g) SFE Supercritical Fluid Extraction (SFE) to remove oil C_junos->SFE Methanol_Extraction Methanol (B129727) Extraction (3x, 2h, sonication) SFE->Methanol_Extraction Methanol_Extract Methanol Extract (886.1 g) Methanol_Extraction->Methanol_Extract Suspension Suspend in Distilled H2O Methanol_Extract->Suspension Partitioning Sequential Partitioning Suspension->Partitioning Hexane n-hexane fraction (171.4 g) Partitioning->Hexane EtOAc EtOAc fraction (13.0 g) Partitioning->EtOAc Highest NO Inhibition Butanol n-butanol fraction (20.9 g) Partitioning->Butanol H2O H2O residue (318.8 g) Partitioning->H2O Subfractions EtOAc fraction further separated into subfractions (EA1-7) EtOAc->Subfractions Active_Fractions Active Subfractions (EA1-4) showed significant NO inhibition (75.7% - 95.5%) Subfractions->Active_Fractions HPLC Reverse-Phase HPLC Active_Fractions->HPLC This compound Isolated this compound (Compound 3) HPLC->this compound

Caption: Bioactivity-guided isolation workflow for this compound.

Experimental Protocols

The following protocol details the bioactivity-guided fractionation used to isolate this compound[1]:

  • Preparation : Pulverized C. junos Tanaka seeds (7717.2 g) were used to obtain seed shells.

  • Oil Removal : The essential oil was removed from the seed shells via Supercritical Fluid Extraction (SFE) at 40°C and 280 bar.

  • Methanol Extraction : The remaining material was extracted three times with 100% methanol for 2 hours each using sonication. The solution was then filtered and dried to yield the methanol extract (886.1 g).

  • Solvent Partitioning : The methanol extract was suspended in distilled water and sequentially partitioned with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol. This process yielded 171.4 g of n-hexane fraction, 13.0 g of EtOAc fraction, 20.9 g of n-butanol fraction, and 318.8 g of water residue.

  • Bioactivity Screening : The EtOAc fraction demonstrated the most significant inhibitory effect on nitric oxide (NO) production in RAW 264.7 cells and was selected for further isolation.

  • Sub-fractionation : The EtOAc fraction was further separated into seven subfractions (EA1-EA7). Subfractions EA1-4 showed the highest NO inhibition (95.5%, 93.1%, 89.9%, and 75.7%, respectively) without cytotoxicity.

  • Purification : Phytochemicals from the active subfractions (EA1-4) were isolated using a reverse-phase multi-gradient high-performance liquid chromatography (HPLC) system, leading to the purification of this compound.

The anti-inflammatory effects of this compound were evaluated using murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS).[1]

  • Cell Culture : RAW 264.7 cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Nitric Oxide (NO) Assay : Cells were pre-treated with various concentrations of this compound for 1 hour before being stimulated with LPS (1 µg/mL) for 16 hours. The amount of nitrite (B80452) in the cell culture supernatant was measured using the Griess reagent to determine NO production.

  • Western Blot Analysis : To determine the expression levels of inflammatory proteins, cells were treated with this compound (25, 50, 100, and 200 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 16 hours. Cell lysates were then subjected to SDS-PAGE, and proteins were transferred to a PVDF membrane. The membranes were probed with primary antibodies against iNOS, COX-2, and β-actin, followed by secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary

The biological activity of this compound has been quantified in several studies. The tables below summarize the key findings.

Table 1: Inhibitory Activity of this compound on NO Production

CompoundIC₅₀ (µM) on NO ProductionNO Production Inhibition (%)
This compound (ISO)14875.7

Data sourced from a study on coumarins isolated from C. junos seed shells.[1]

Table 2: Effect of this compound on iNOS and COX-2 Protein Expression

TreatmentConcentration (µM)Relative iNOS ExpressionRelative COX-2 Expression
Control-UndetectableUndetectable
LPS (1 µg/mL)-1.001.00
LPS + ISO25~0.80~0.90
LPS + ISO50~0.65~0.75
LPS + ISO100~0.40~0.55
LPS + ISO200~0.15~0.30

Relative density was calculated as the ratio of each protein level compared to β-actin. Values are estimated from graphical data presented in the source publication.[1]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In LPS-stimulated macrophages, this compound has been shown to suppress the production of pro-inflammatory mediators like NO and prostaglandin (B15479496) E2 (PGE2) by inhibiting the expression of their synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]

Furthermore, this compound was found to reduce the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and nuclear factor-kappa B (NF-κB).[1] This action leads to the downregulation of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β).[1][2] The proposed signaling pathway is illustrated below.

G LPS LPS ERK pERK1/2 LPS->ERK NFkB pNF-κB LPS->NFkB iNOS iNOS ERK->iNOS COX2 COX-2 ERK->COX2 NFkB->iNOS NFkB->COX2 IL1b IL-1β NFkB->IL1b NO NO iNOS->NO Inflammation Inflammatory Response COX2->Inflammation NO->Inflammation IL1b->Inflammation This compound This compound This compound->ERK This compound->NFkB

Caption: Proposed anti-inflammatory signaling pathway of this compound.

This guide consolidates the current knowledge on this compound, highlighting its potential as a therapeutic agent for inflammatory diseases. The detailed protocols and quantitative data provide a solid foundation for future research and development in this area.

References

The Pharmacological Profile of Isogosferol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isogosferol, a furanocoumarin isolated from the seed shells of Citrus junos, has emerged as a compound of interest due to its significant anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of the current knowledge on the pharmacological profile of this compound. It details its mechanism of action, summarizes key quantitative data from in vitro studies, and outlines detailed experimental protocols. While in vivo data for this compound is not yet available, this guide also presents predicted pharmacokinetic and toxicity profiles based on chemoinformatic analyses and proposes relevant in vivo experimental designs based on its established in vitro activity. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

This compound is a furanocoumarin that has been identified and isolated from Citrus junos, a plant used in traditional medicine for various ailments.[1][2][3][4] Recent scientific investigation has focused on elucidating the pharmacological activities of its constituents, leading to the discovery of this compound's potent anti-inflammatory effects.[1][2][3][4] This guide synthesizes the available scientific data to provide a detailed pharmacological profile of this promising natural compound.

Pharmacodynamics: Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages have demonstrated that this compound:

  • Inhibits Nitric Oxide (NO) Production: this compound significantly attenuates the production of nitric oxide, a key inflammatory mediator.[1][2][3][4]

  • Downregulates Pro-inflammatory Enzymes: It suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes crucial for the inflammatory response.[1][2][3][4]

  • Reduces Pro-inflammatory Cytokine Release: this compound decreases the release of interleukin-1 beta (IL-1β), a central mediator of inflammation.[1][2][3][4]

  • Modulates MAPK Signaling: The compound reduces the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway involved in inflammation.[1]

The following diagram illustrates the proposed anti-inflammatory signaling pathway of this compound.

Isogosferol_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds ERK_Activation ERK1/2 Phosphorylation TLR4->ERK_Activation activates NFkB_Activation NF-κB Activation TLR4->NFkB_Activation activates This compound This compound This compound->ERK_Activation inhibits ERK_Activation->NFkB_Activation contributes to iNOS_COX2 iNOS & COX-2 Expression NFkB_Activation->iNOS_COX2 induces IL1B IL-1β Production NFkB_Activation->IL1B induces NO_PGs NO & Prostaglandin Production iNOS_COX2->NO_PGs leads to Inflammation Inflammation NO_PGs->Inflammation IL1B->Inflammation in_vitro_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays culture Culture RAW 264.7 cells seed Seed cells in plates culture->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant lysate Prepare Cell Lysate stimulate->lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (IL-1β) supernatant->elisa western Western Blot (iNOS, COX-2, pERK) lysate->western in_vivo_logic cluster_premise Premise cluster_hypothesis Hypothesis cluster_testing In Vivo Testing in_vitro In Vitro Anti-inflammatory Activity of this compound in_vivo_effect This compound will exhibit anti-inflammatory effects in vivo in_vitro->in_vivo_effect suggests paw_edema Carrageenan-Induced Paw Edema Model in_vivo_effect->paw_edema can be tested by lps_model LPS-Induced Systemic Inflammation Model in_vivo_effect->lps_model can be tested by

References

Isogosferol: A Technical Guide to its Inhibitory Role in Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the furanocoumarin isogosferol and its significant role in the inhibition of nitric oxide (NO) production. This compound, isolated from the seed shells of Citrus junos, has demonstrated potent anti-inflammatory activities by modulating key signaling pathways involved in the inflammatory response. This document outlines the quantitative effects of this compound on inflammatory mediators, details the experimental protocols for assessing its activity, and provides visual representations of the underlying molecular mechanisms and experimental workflows. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Quantitative Data on the Inhibitory Effects of this compound

This compound has been shown to dose-dependently inhibit the production of nitric oxide and the expression of key pro-inflammatory enzymes in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The following tables summarize the quantitative data from these studies.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

This compound Concentration (µM)NO Production (% of LPS-stimulated control)
0 (LPS only)100%
25Significantly Reduced
50Significantly Reduced
100Significantly Reduced
200Significantly Reduced (75.7% inhibition)[1]

Table 2: Effect of this compound on the Protein Expression of iNOS and COX-2 in LPS-Stimulated RAW 264.7 Cells

This compound Concentration (µM)iNOS Protein Expression (relative to β-actin)COX-2 Protein Expression (relative to β-actin)
0 (LPS only)HighHigh
25ReducedReduced
50ReducedReduced
100Significantly ReducedSignificantly Reduced
200Significantly ReducedSignificantly Reduced

Table 3: Effect of this compound on the Phosphorylation of ERK1/2 in LPS-Stimulated RAW 264.7 Cells

This compound Concentration (µM)p-ERK1/2 Protein Expression (relative to β-actin)
0 (LPS only)High
25Reduced
50Reduced
100Significantly Reduced
200Significantly Reduced

Table 4: Effect of this compound on NF-κB Activation in LPS-Stimulated RAW 264.7 Cells

This compound Concentration (µM)NF-κB p65 Protein Expression (relative to β-actin)
0 (LPS only)High
25Reduced
50Reduced
100Significantly Reduced
200Significantly Reduced

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's anti-inflammatory effects.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: RAW 264.7 cells are seeded in appropriate culture plates (e.g., 96-well plates for NO assay, 6-well plates for Western blot). After reaching approximately 80% confluency, the cells are pre-treated with various concentrations of this compound (25, 50, 100, and 200 µM) for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified duration (e.g., 24 hours for NO assay, or as indicated for Western blot analysis).

Nitric Oxide (NO) Assay

The production of nitric oxide is quantified by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • After the treatment period, 100 µL of the cell culture supernatant is collected from each well of a 96-well plate.

    • The supernatant is mixed with an equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • The mixture is incubated at room temperature for 10-15 minutes in the dark.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Western Blot Analysis

Western blotting is employed to determine the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), phosphorylated extracellular signal-regulated kinase 1/2 (p-ERK1/2), and nuclear factor-kappa B (NF-κB) p65 subunit.

  • Procedure:

    • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

    • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

    • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on gels of an appropriate percentage (e.g., 10%).

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with specific primary antibodies against iNOS, COX-2, p-ERK1/2, ERK1/2, NF-κB p65, and β-actin (as a loading control) at the manufacturer's recommended dilutions.

    • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

    • Densitometry: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ), and the relative protein expression is normalized to the β-actin loading control.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound's action and the general experimental workflow for its evaluation.

Isogosferol_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK1/2) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway p_ERK p-ERK1/2 (Phosphorylation) MAPK_Pathway->p_ERK NFkB_Activation NF-κB Activation (p65 Nuclear Translocation) NFkB_Pathway->NFkB_Activation iNOS_COX2_Gene iNOS & COX-2 Gene Expression p_ERK->iNOS_COX2_Gene NFkB_Activation->iNOS_COX2_Gene iNOS_COX2_Protein iNOS & COX-2 Protein Expression iNOS_COX2_Gene->iNOS_COX2_Protein NO_Production Nitric Oxide (NO) Production iNOS_COX2_Protein->NO_Production Inflammation Inflammation NO_Production->Inflammation This compound This compound This compound->p_ERK This compound->NFkB_Activation This compound->iNOS_COX2_Protein

Caption: Proposed signaling pathway of this compound in inhibiting NO production.

Experimental_Workflow Start Start: Bioactivity-Guided Fractionation of Citrus junos Seed Shells Isolation Isolation and Identification of this compound Start->Isolation Cell_Culture RAW 264.7 Cell Culture Isolation->Cell_Culture Treatment Pre-treatment with this compound followed by LPS Stimulation Cell_Culture->Treatment Supernatant_Collection Collection of Culture Supernatant Treatment->Supernatant_Collection Cell_Lysis Cell Lysis and Protein Extraction Treatment->Cell_Lysis NO_Assay Nitric Oxide (NO) Assay (Griess Reaction) Supernatant_Collection->NO_Assay Western_Blot Western Blot Analysis (iNOS, COX-2, p-ERK, NF-κB) Cell_Lysis->Western_Blot Data_Analysis Data Analysis and Quantification NO_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: This compound inhibits NO production via MAPK and NF-κB pathways Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.

Conclusion

This compound demonstrates significant potential as a natural anti-inflammatory agent. Its ability to inhibit nitric oxide production is attributed to the downregulation of iNOS and COX-2 expression, which is mediated through the suppression of the MAPK (ERK1/2) and NF-κB signaling pathways. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound in the management of inflammatory conditions.

References

Isogosferol: A Review of Preclinical Data and Guide to Preliminary Toxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preclinical data on Isogosferol. It is important to note that, as of this writing, dedicated public studies on the acute, sub-acute, and genotoxic potential of this compound are limited. This guide, therefore, also serves to outline the standard methodologies for preliminary toxicity studies that would be essential for the further development of this compound as a potential therapeutic agent.

Introduction to this compound

This compound is a furanocoumarin that has been isolated from the seed shells of Citrus junos.[1][2][3] Traditionally, parts of Citrus junos have been used in Asian medicine to treat a variety of ailments, including inflammatory disorders.[2][3] Preclinical research has focused on the anti-inflammatory properties of this compound, identifying its potential as a therapeutic candidate for inflammatory diseases.

Known Biological Activity: Anti-Inflammatory Effects

The primary documented biological activity of this compound is its anti-inflammatory effect. In in vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, this compound has been shown to modulate key inflammatory pathways.

Inhibition of Inflammatory Mediators

This compound has been demonstrated to potently attenuate the production of nitric oxide (NO), a key inflammatory mediator. This inhibition is achieved through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at the protein level.

Modulation of Signaling Pathways

The anti-inflammatory effects of this compound are linked to its ability to interfere with intracellular signaling cascades. Specifically, this compound has been found to reduce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). ERK1/2 are members of the mitogen-activated protein kinase (MAPK) family and play a crucial role in regulating the expression of pro-inflammatory cytokines. Furthermore, this compound has been shown to attenuate the release of interleukin-1 beta (IL-1β), a central mediator of the inflammatory response.

Isogosferol_Anti_Inflammatory_Pathway cluster_stimulus External Stimulus cluster_cell Macrophage cluster_intervention Intervention LPS Lipopolysaccharide (LPS) ERK ERK1/2 LPS->ERK stimulates pERK p-ERK1/2 ERK->pERK phosphorylation iNOS_COX2 iNOS / COX-2 pERK->iNOS_COX2 activates IL1B IL-1β pERK->IL1B activates NO Nitric Oxide (NO) iNOS_COX2->NO produces Inflammation Inflammatory Response NO->Inflammation IL1B->Inflammation This compound This compound This compound->pERK inhibits

Caption: Anti-inflammatory signaling pathway modulated by this compound.

Framework for Preliminary Toxicity Assessment

To progress this compound towards clinical application, a thorough toxicological evaluation is necessary. The following sections outline the standard preliminary toxicity studies that would need to be conducted.

Acute Oral Toxicity

Objective: To determine the short-term adverse effects of a single high dose of this compound and to estimate its median lethal dose (LD50).

Experimental Protocol (General Guideline based on OECD 423):

  • Animal Model: Typically, a rodent model such as Wistar albino rats or Swiss albino mice is used. Both male and female animals are included.

  • Dosing: A single dose of this compound is administered orally via gavage. The study often follows a stepwise procedure with doses such as 125, 500, and 2000 mg/kg body weight. A limit test at a high dose (e.g., 2000 or 5000 mg/kg) can also be performed.

  • Observation Period: Animals are observed for 14 days for signs of toxicity, including changes in behavior, appearance, and body weight. Mortality is recorded.

  • Endpoint: The LD50 value is calculated. At the end of the observation period, surviving animals are euthanized, and gross necropsy is performed on all animals.

Acute_Toxicity_Workflow start Animal Acclimatization dosing Single Oral Dose (e.g., 2000 mg/kg) start->dosing observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy observation->necropsy endpoint LD50 Estimation necropsy->endpoint

Caption: General workflow for an acute oral toxicity study.
Sub-Acute Toxicity

Objective: To evaluate the adverse effects of repeated oral administration of this compound over a period of 28 days.

Experimental Protocol (General Guideline based on OECD 407):

  • Animal Model: Wistar albino rats are commonly used.

  • Dosing: The substance is administered daily via oral gavage for 28 days. Doses are selected based on the acute toxicity data and typically include a control group and at least three dose levels (low, medium, and high).

  • Parameters Monitored:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight: Measured weekly.

    • Food and Water Consumption: Monitored.

    • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study to analyze parameters such as red and white blood cell counts, hemoglobin, platelets, and markers of liver and kidney function (e.g., ALT, AST, creatinine, urea).

  • Pathology: At the end of the 28-day period, animals are euthanized. A comprehensive gross necropsy is performed, and major organs (e.g., liver, kidneys, spleen, heart) are weighed. Histopathological examination of these organs is conducted to identify any microscopic changes.

Genotoxicity

Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage. A standard battery of in vitro and in vivo tests is recommended.

3.3.1. Bacterial Reverse Mutation Test (Ames Test)

Experimental Protocol (General Guideline based on OECD 471):

  • Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

  • Methodology: The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver). The S9 mix simulates mammalian metabolism.

  • Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the control indicates a mutagenic potential.

3.3.2. In Vivo Micronucleus Test

Experimental Protocol (General Guideline based on OECD 474):

  • Animal Model: Typically mice or rats.

  • Dosing: Animals are administered this compound, usually via oral gavage, at several dose levels.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after dosing.

  • Endpoint: The frequency of micronucleated polychromatic erythrocytes (or normochromatic erythrocytes in peripheral blood) is determined by microscopic analysis. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. A significant increase in the frequency of micronucleated cells indicates that the substance may be clastogenic (causing chromosomal breakage) or aneugenic (causing whole chromosome loss).

Genotoxicity_Assays cluster_in_vitro In Vitro cluster_in_vivo In Vivo ames Ames Test (Bacterial Reverse Mutation) ames_endpoint Endpoint: Increased Revertant Colonies ames->ames_endpoint micronucleus Micronucleus Test (Rodent Bone Marrow/Blood) micronucleus_endpoint Endpoint: Increased Micronucleated Erythrocytes micronucleus->micronucleus_endpoint genotoxicity Genotoxicity Assessment genotoxicity->ames genotoxicity->micronucleus

Caption: Standard assays for preliminary genotoxicity assessment.

Conclusion

This compound demonstrates promising anti-inflammatory activity through the modulation of the ERK1/2 signaling pathway. However, for its continued development as a therapeutic agent, a comprehensive toxicological profile is essential. The acute, sub-acute, and genotoxicity studies outlined in this guide represent the minimum preliminary safety evaluation required. The data from these studies will be critical in determining the No-Observed-Adverse-Effect Level (NOAEL) and in making informed decisions about the potential for first-in-human clinical trials. Future research should prioritize these toxicological assessments to ensure the safety of this promising natural compound.

References

Isogosferol: A Technical Guide on its Attenuation of Cytokine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of isogosferol, a furanocoumarin isolated from the seed shells of Citrus junos, and its significant effects on the release of pro-inflammatory cytokines. The data and methodologies presented herein are compiled from peer-reviewed research, offering a comprehensive resource for those investigating novel anti-inflammatory agents.

Core Findings: this compound's Impact on Cytokine Release

This compound has demonstrated potent anti-inflammatory properties by significantly inhibiting the release of key pro-inflammatory cytokines.[1][2][3] The primary focus of existing research has been on its effects in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW 264.7), a standard model for studying inflammatory responses.

Quantitative Data Summary

This compound's inhibitory effect on the release of Interleukin-1 beta (IL-1β), a central mediator of inflammation, is dose-dependent. The following table summarizes the quantitative findings from in vitro studies.

Cell LineStimulantThis compound (ISO) ConcentrationCytokine% Inhibition of Release (relative to LPS control)Statistical Significance (p-value)
RAW 264.7LPS (1 µg/mL)50 µMIL-1βSignificant Reductionp < 0.01
RAW 264.7LPS (1 µg/mL)100 µMIL-1βGreater Reduction than 50 µMp < 0.001
RAW 264.7LPS (1 µg/mL)200 µMIL-1βMost Potent Reductionp < 0.001

Data compiled from studies on LPS-stimulated RAW 264.7 cells where IL-1β levels were measured by ELISA.[1]

Mechanistic Insights: Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by modulating key signaling pathways integral to the inflammatory response.[1] Specifically, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), a component of the Mitogen-Activated Protein Kinase (MAPK) pathway.

The NF-κB transcription factor is a critical regulator of genes encoding pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α. By reducing the production of NF-κB, this compound effectively downregulates the expression of these inflammatory mediators.

Similarly, the MAPK pathway plays a crucial role in cell signaling pathways involved in inflammation. This compound's ability to suppress the phosphorylation of ERK1/2 further contributes to its anti-inflammatory profile.

Signaling Pathway Diagram

Isogosferol_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway ERK12 ERK1/2 MAPK_pathway->ERK12 pERK12 p-ERK1/2 ERK12->pERK12 phosphorylation nucleus Nucleus pERK12->nucleus NFkB NF-κB NFkB_pathway->NFkB pNFkB p-NF-κB NFkB->pNFkB activation pNFkB->nucleus translocation cytokine_gene Pro-inflammatory Cytokine Genes nucleus->cytokine_gene transcription cytokine_release Cytokine Release (IL-1β) cytokine_gene->cytokine_release This compound This compound This compound->ERK12 inhibits phosphorylation This compound->NFkB inhibits activation

Caption: this compound's inhibition of NF-κB and MAPK (ERK1/2) signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound's effects on cytokine release.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM).

  • Media Supplementation: The medium is supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol:

    • Cells are seeded in appropriate culture plates and allowed to adhere.

    • The cells are pre-treated with varying concentrations of this compound (e.g., 25, 50, 100, and 200 µM) for 1 hour.

    • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified duration (e.g., 16 hours for cytokine release assays).

Cytokine Measurement by ELISA
  • Sample Collection: After the incubation period, the cell culture supernatant is collected.

  • ELISA Kit: An Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., mouse IL-1β) is used.

  • Procedure: The assay is performed according to the manufacturer's instructions. This typically involves:

    • Adding the collected supernatant to wells pre-coated with a capture antibody.

    • Incubating to allow the cytokine to bind.

    • Washing the wells to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme.

    • Adding a substrate that reacts with the enzyme to produce a color change.

  • Quantification: The absorbance is measured using a microplate reader, and the concentration of the cytokine is determined by comparison to a standard curve.

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a suitable assay (e.g., Bradford or BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., NF-κB p65, phospho-ERK1/2, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The relative density of the protein bands is quantified using image analysis software and normalized to the loading control.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_analysis Analysis cluster_outcome Outcome A Culture RAW 264.7 cells B Pre-treat with this compound (1 hour) A->B C Stimulate with LPS (1 or 16 hours) B->C D Collect Supernatant (16h post-LPS) C->D F Lyse Cells (1h post-LPS) C->F E Perform IL-1β ELISA D->E H Quantify Cytokine Release E->H G Western Blot for NF-κB & p-ERK1/2 F->G I Quantify Protein Expression G->I

Caption: Workflow for investigating this compound's anti-inflammatory effects.

References

Methodological & Application

Application Notes & Protocols: Isogosferol Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogosferol is a furanocoumarin that has garnered significant interest within the scientific community due to its potential therapeutic properties, particularly its anti-inflammatory effects.[1][2][3] This document provides a comprehensive protocol for the extraction and purification of this compound, primarily based on methodologies established for its isolation from Citrus junos (Yuzu) seed shells. Additionally, its role in key signaling pathways is illustrated to provide context for its biological activity. This compound has also been identified as a minor furanocoumarin in the seeds of Murraya koenigii.[4][5]

Overview of Extraction and Purification Workflow

The isolation of this compound is achieved through a multi-step process involving initial extraction from the plant material, followed by solvent partitioning and a series of chromatographic separations. This bioactivity-guided fractionation approach ensures the progressive enrichment and final purification of the target compound.

Extraction_Workflow cluster_0 Initial Preparation cluster_1 Extraction & Partitioning cluster_2 Chromatographic Purification A Pulverized Citrus junos Seeds B Oil Removal (Supercritical Fluid Extraction) A->B C Oil-Free Seed Shells B->C D Methanol (B129727) Extraction (Sonication) C->D E Crude Methanol Extract D->E F Solvent Partitioning (n-hexane, EtOAc, n-butanol) E->F G Ethyl Acetate (EtOAc) Fraction (Active Fraction) F->G Bioactivity Guided H Silica (B1680970) Gel Column Chromatography G->H I Sub-fractions H->I J Further Chromatographic Steps (e.g., HPLC) I->J K Pure this compound J->K

Caption: Experimental workflow for this compound extraction and purification.

Experimental Protocols

The following protocols are detailed for the extraction and purification of this compound from Citrus junos seeds.

Plant Material Preparation
  • Source Material : Citrus junos seeds.

  • Initial Processing : Pulverize the dried seeds to increase the surface area for extraction.

  • Defatting : Remove the oil from the pulverized seeds. Supercritical Fluid Extraction (SFE) is an effective method for this step. This yields oil-free seed shells.

Extraction
  • Solvent : Use 100% methanol.

  • Procedure :

    • Submerge the oil-free seed shells in 100% methanol.

    • Perform the extraction three times for 2 hours each using sonication to enhance extraction efficiency.

    • Filter the extracted solution after each cycle to separate the solvent from the plant material.

    • Combine the filtrates and dry them, for example, using a rotary evaporator, to obtain the crude methanol extract.

Solvent Partitioning
  • Initial Step : Suspend the dried crude methanol extract in distilled water.

  • Sequential Partitioning : Perform a liquid-liquid extraction in a separatory funnel using solvents of increasing polarity:

    • n-hexane : To remove non-polar compounds.

    • Ethyl Acetate (EtOAc) : This fraction has been shown to contain the highest concentration of this compound and exhibits significant bioactivity.

    • n-butanol : To separate more polar compounds.

  • Collection : Collect each solvent fraction and the final aqueous residue separately and dry them.

Chromatographic Purification
  • Column Chromatography :

    • Stationary Phase : Silica gel.

    • Mobile Phase : A gradient solvent system starting with a non-polar mixture and gradually increasing polarity. A common starting point is an n-hexane:EtOAc ratio of 5:1, progressing towards 100% methanol.

    • Fractionation : Load the dried EtOAc fraction onto the silica gel column and elute with the mobile phase gradient. Collect the eluate in multiple sub-fractions.

  • Bioactivity-Guided Fraction Selection : Screen the collected sub-fractions for the desired biological activity (e.g., anti-inflammatory effects by measuring nitric oxide inhibition in LPS-stimulated RAW 246.7 cells).

  • Further Purification : Subject the most active sub-fractions to further purification steps. This may involve repeated column chromatography or High-Performance Liquid Chromatography (HPLC) to isolate this compound to a high degree of purity.

Data Presentation: Extraction Yields

The following table summarizes the quantitative data from a representative extraction of this compound from Citrus junos seeds.

Extraction StepStarting MaterialSolvent/MethodYield (g)
Initial MaterialPulverized C. junos seeds-7717.2
Methanol ExtractionOil-free seed shells100% Methanol886.1
n-hexane PartitionCrude Methanol Extractn-hexane171.4
Ethyl Acetate PartitionAqueous ResidueEthyl Acetate (EtOAc)13.0
n-butanol PartitionAqueous Residuen-butanol20.9
Final Aqueous ResidueAqueous Residue-318.8

Data derived from Song et al., 2019.

Biological Activity and Signaling Pathway

This compound has demonstrated potent anti-inflammatory activity. It functions by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, this compound has been shown to reduce the phosphorylation of extracellular-regulated kinases (ERK)1/2 and attenuate the release of the pro-inflammatory cytokine interleukin-1 beta (IL-1β).

Signaling_Pathway cluster_0 Cellular Response to LPS cluster_1 LPS LPS ERK pERK1/2 LPS->ERK iNOS_COX2 iNOS & COX-2 Expression LPS->iNOS_COX2 IL1B IL-1β Release LPS->IL1B ERK->iNOS_COX2 NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation IL1B->Inflammation This compound This compound This compound->ERK This compound->iNOS_COX2 This compound->IL1B

Caption: Anti-inflammatory signaling pathway of this compound.

References

Isogosferol: Application Notes and Protocols for Investigating Anti-Inflammatory Effects in LPS-Stimulated RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogosferol, a furanocoumarin isolated from the seed shells of Citrus junos, has demonstrated notable anti-inflammatory properties. In the context of cellular immunology, the murine macrophage cell line RAW 264.7 provides a robust and widely used model for studying inflammation. Stimulation of these cells with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response. This response is characterized by the production and release of pro-inflammatory mediators, including nitric oxide (NO), and cytokines such as interleukin-1β (IL-1β). This compound has been shown to effectively mitigate this LPS-induced inflammation.[1]

The underlying mechanism of this compound's anti-inflammatory activity involves the modulation of key signaling pathways. Specifically, it has been observed to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Furthermore, this compound attenuates the inflammatory cascade by reducing the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] Evidence also suggests its influence on the Nuclear Factor-kappa B (NF-κB) pathway, a pivotal regulator of inflammatory gene expression. These application notes provide a comprehensive guide, including detailed protocols and data presentation formats, for researchers investigating the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 cells.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on key inflammatory markers in LPS-stimulated RAW 264.7 cells. This structured format allows for a clear comparison of its inhibitory activities.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

This compound Concentration (µM)Nitrite Concentration (µM) (mean ± SD)% Inhibition of NO Production
Control (No LPS)0.6 ± 0.1-
LPS (1 µg/mL)16.5 ± 0.20%
LPS + this compound (100 µM)Not specified in search resultsSignificant inhibition observed[1]
LPS + this compound (200 µM)Not specified in search resultsMore potent inhibition than 100 µM[1]

Note: The primary research article indicates a dose-dependent inhibition of NO production by this compound, but does not provide specific mean values for each concentration in the abstract or figures.[1]

Table 2: Effect of this compound on iNOS and COX-2 Protein Expression

TreatmentRelative Density of iNOS/β-actin (mean ± SD)% Inhibition of iNOS ExpressionRelative Density of COX-2/β-actin (mean ± SD)% Inhibition of COX-2 Expression
ControlUndetectable-Undetectable-
LPS (1 µg/mL)~1.0 (Normalized)0%~1.0 (Normalized)0%
LPS + this compound (25 µM)Significant reduction observed[1]Data not providedSignificant reduction observed[1]Data not provided
LPS + this compound (50 µM)Further reduction observed[1]Data not providedFurther reduction observed[1]Data not provided
LPS + this compound (100 µM)Strong reduction observed[1]Data not providedStrong reduction observed[1]Data not provided
LPS + this compound (200 µM)Most potent reduction observed[1]Data not providedMost potent reduction observed[1]Data not provided

Note: The provided search results confirm a dose-dependent inhibition of iNOS and COX-2 protein expression by this compound, with graphical data showing a clear trend. However, the exact numerical values for mean relative density and percentage inhibition at each concentration are not explicitly stated in the text.[1]

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentIL-1β Concentration (pg/mL) (mean ± SD)% Inhibition of IL-1βTNF-α Concentration (pg/mL) (mean ± SD)% Inhibition of TNF-αIL-6 Concentration (pg/mL) (mean ± SD)% Inhibition of IL-6
ControlBaseline-Baseline-Baseline-
LPS (1 µg/mL)Markedly Increased0%Markedly Increased0%Markedly Increased0%
LPS + this compoundAttenuated release observed[1]Data not providedData not availableData not availableData not availableData not available

Note: The primary study on this compound confirms the attenuation of IL-1β release.[1] Quantitative data for the effects of this compound on TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells were not available in the provided search results.

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

G cluster_0 LPS-Induced Inflammatory Signaling cluster_1 This compound Intervention cluster_2 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway TAK1->MAPK_pathway IkappaB IκBα IKK->IkappaB phosphorylates, leading to degradation NFkappaB NF-κB (p65/p50) NFkappaB_nucleus NF-κB (nucleus) NFkappaB->NFkappaB_nucleus translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkappaB_nucleus->Pro_inflammatory_genes ERK ERK MAPK_pathway->ERK pERK p-ERK ERK->pERK pERK->Pro_inflammatory_genes This compound This compound This compound->IKK Potential Inhibition This compound->ERK Inhibits phosphorylation iNOS iNOS Pro_inflammatory_genes->iNOS COX2 COX-2 Pro_inflammatory_genes->COX2 Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) Pro_inflammatory_genes->Cytokines NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs

Caption: this compound's mechanism of action in LPS-stimulated macrophages.

G cluster_workflow Experimental Workflow cluster_assays Downstream Assays start Start cell_culture Culture RAW 264.7 cells start->cell_culture seeding Seed cells into appropriate plates cell_culture->seeding treatment Pre-treat with this compound (various concentrations) seeding->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation Incubate for specified duration stimulation->incubation collection Collect supernatant and cell lysates incubation->collection mtt MTT Assay (Cell Viability) collection->mtt griess Griess Assay (NO Production) collection->griess elisa ELISA (Cytokine Levels) collection->elisa western Western Blot (iNOS, COX-2, p-ERK, etc.) collection->western qpcr RT-qPCR (mRNA Expression) collection->qpcr analysis Data Analysis and Interpretation mtt->analysis griess->analysis elisa->analysis western->analysis qpcr->analysis end End analysis->end

References

Application Note: Quantification of Isogosferol using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isogosferol, a furanocoumarin found in plants such as Citrus junos, has demonstrated significant anti-inflammatory properties.[1][2] Its potential as a therapeutic agent necessitates accurate and reliable analytical methods for its quantification in various matrices, including plant extracts and biological samples. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Chemical Information
ParameterValue
IUPAC Name 9-(2,3-dihydroxy-3-methylbutoxy)-7H-furo[3,2-g]chromen-7-one
Molecular Formula C16H16O6
Molecular Weight 304.29 g/mol
CAS Number 63825-54-7

Part 1: Quantification of this compound by HPLC-UV

This section outlines a method for the quantification of this compound using HPLC with UV detection, a widely accessible and robust technique for the analysis of furanocoumarins.

Experimental Protocol

1. Sample Preparation (from Citrus junos seeds)

  • Drying and Grinding: Dry the Citrus junos seed shells at 40-50°C for 48 hours and grind them into a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered seed shells.

    • Add 100 mL of methanol (B129727) to the powder.

    • Perform sonication for 1 hour at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C.

    • Re-dissolve the dried extract in methanol to a final concentration of 1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.

2. HPLC Instrumentation and Conditions

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Calibration Curve

Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 100 µg/mL. Inject each standard in triplicate and plot the peak area against the concentration to construct a calibration curve.

Data Presentation

Table 1: HPLC Gradient Elution Program

Time (min)% Solvent A% Solvent B
09010
205050
251090
301090
319010
409010

Table 2: HPLC Method Validation Parameters (Example Data)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification start Citrus junos Seed Shells dry_grind Drying and Grinding start->dry_grind extraction Methanolic Extraction dry_grind->extraction filtration1 Filtration extraction->filtration1 concentration Concentration filtration1->concentration redissolution Re-dissolution in Methanol concentration->redissolution filtration2 0.45 µm Syringe Filtration redissolution->filtration2 hplc HPLC-UV Analysis filtration2->hplc data_acq Data Acquisition hplc->data_acq quantification Quantification of this compound data_acq->quantification calibration Calibration Curve Construction calibration->quantification

Caption: Workflow for this compound quantification by HPLC-UV.

Part 2: Quantification of this compound by LC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the preferred method.

Experimental Protocol

1. Sample Preparation (from Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., Warfarin).

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection:

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Instrument: A triple quadrupole mass spectrometer coupled with an HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Data Presentation

Table 3: LC-MS/MS Gradient Elution Program

Time (min)% Solvent A% Solvent B
0.0955
5.01090
7.01090
7.1955
10.0955

Table 4: MRM Transitions for this compound and Internal Standard (Example)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 305.1203.120
This compound (Quantifier) 305.1175.125
Warfarin (IS) 309.1163.122

Table 5: LC-MS/MS Method Validation Parameters (Example Data)

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_quant Quantification start Plasma Sample protein_precip Protein Precipitation start->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_coll Supernatant Collection centrifugation->supernatant_coll evaporation Evaporation supernatant_coll->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_acq Data Acquisition (MRM) lcms->data_acq quantification Quantification of this compound data_acq->quantification calibration Calibration Curve Construction calibration->quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Part 3: Signaling Pathway of this compound

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways.[1][2] Specifically, it inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] Furthermore, this compound has been observed to reduce the phosphorylation of extracellular-regulated kinases (ERK)1/2.[1][2]

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK1/2 TLR4->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation iNOS_COX2 iNOS, COX-2 Expression pERK->iNOS_COX2 NO Nitric Oxide (NO) Production iNOS_COX2->NO Inflammation Inflammation NO->Inflammation This compound This compound This compound->pERK Inhibits

Caption: this compound's inhibitory effect on the ERK signaling pathway.

References

Application Notes and Protocols for In Vivo Administration of Isogosferol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogosferol, a furanocoumarin isolated from the seed shells of Citrus junos, has demonstrated significant anti-inflammatory properties in preclinical in vitro studies.[1][2][3] Research on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells has shown that this compound potently inhibits the production of key inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][3] Mechanistic studies have revealed that this compound's anti-inflammatory action is mediated, at least in part, through the suppression of the phosphorylation of extracellular signal-regulated kinases (pERK1/2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. Furthermore, this compound has been shown to attenuate the release of the pro-inflammatory cytokine interleukin-1 beta (IL-1β).

These findings suggest that this compound holds promise as a therapeutic candidate for inflammatory diseases. To advance the preclinical development of this compound, it is essential to evaluate its efficacy and safety in living organisms. These application notes provide detailed protocols for the in vivo experimental design of this compound administration, focusing on acute toxicity assessment and evaluation of its anti-inflammatory activity in established murine models.

Data Presentation

Table 1: Acute Oral Toxicity Study (OECD 423) Dosing and Observation Summary
Step Starting Dose (mg/kg) Number of Animals Dosing and Observation Outcome Criteria for Next Step
13003 (Females)Single oral gavage dose. Observe for 14 days.- If 0-1 animal dies, proceed to Step 2 with 2000 mg/kg. - If 2-3 animals die, re-dose at 300 mg/kg to confirm.
220003 (Females)Single oral gavage dose. Observe for 14 days.- If 0-1 animal dies, toxicity is low. - If 2-3 animals die, re-dose at 2000 mg/kg to confirm.
ConfirmationAs per outcome3 (Females)Single oral gavage dose. Observe for 14 days.Used to confirm the GHS classification based on mortality.
Table 2: Carrageenan-Induced Paw Edema Study Groups and Dosing Regimen
Group Treatment Dose (mg/kg, p.o.) Number of Animals Pre-treatment Time
1Vehicle Control-8-101 hour before carrageenan
2This compound (Low Dose)258-101 hour before carrageenan
3This compound (Mid Dose)508-101 hour before carrageenan
4This compound (High Dose)1008-101 hour before carrageenan
5Positive Control (Indomethacin)108-101 hour before carrageenan
Table 3: LPS-Induced Systemic Inflammation Study Groups and Dosing Regimen
Group Treatment Dose (mg/kg, p.o.) Number of Animals Pre-treatment Time
1Saline Control-8-101 hour before saline injection
2LPS + Vehicle-8-101 hour before LPS injection
3LPS + this compound (Low Dose)258-101 hour before LPS injection
4LPS + this compound (Mid Dose)508-101 hour before LPS injection
5LPS + this compound (High Dose)1008-101 hour before LPS injection
6LPS + Dexamethasone18-101 hour before LPS injection

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (OECD Guideline 423)

3.1.1 Objective: To determine the acute oral toxicity of this compound and to identify the appropriate dose range for subsequent efficacy studies.

3.1.2 Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in sterile water)

  • Female Sprague-Dawley rats (8-12 weeks old)

  • Oral gavage needles

  • Standard laboratory animal housing and diet

3.1.3 Procedure:

  • Animal Acclimatization: Acclimatize animals for at least 5 days before the experiment.

  • Fasting: Fast animals overnight (with access to water) before dosing.

  • Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. As this compound is a furanocoumarin, it is likely hydrophobic; a vehicle such as corn oil or an aqueous suspension with CMC and a small amount of Tween 80 is recommended.

  • Dosing (Step 1): Administer a single oral dose of 300 mg/kg of this compound to 3 female rats.

  • Observation: Observe animals closely for the first 4 hours post-dosing, and then daily for 14 days for any signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior) and mortality.

  • Body Weight: Record the body weight of each animal before dosing and then weekly.

  • Subsequent Steps: Based on the outcome of the first step (see Table 1), proceed to the next dosing step (e.g., 2000 mg/kg) or a confirmation step with another 3 animals.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Protocol 2: Carrageenan-Induced Paw Edema Model

3.2.1 Objective: To evaluate the anti-inflammatory efficacy of this compound in a model of acute localized inflammation.

3.2.2 Materials:

  • This compound

  • Vehicle (as determined from solubility and toxicity studies)

  • Indomethacin (positive control)

  • Lambda-carrageenan (1% w/v in sterile saline)

  • Male Wistar rats or Swiss albino mice (180-220 g or 20-25 g, respectively)

  • Plethysmometer or digital calipers

  • Syringes and needles

3.2.3 Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals for at least 5 days and randomly assign them to the groups outlined in Table 2.

  • Fasting: Fast animals for 12 hours before the experiment with free access to water.

  • Drug Administration: Administer the vehicle, this compound (25, 50, 100 mg/kg), or Indomethacin (10 mg/kg) orally (p.o.) by gavage.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with digital calipers immediately before carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

  • Tissue Collection (Optional): At the end of the experiment (e.g., 5 hours), euthanize the animals, and the paw tissue can be collected for further analysis (e.g., Western blot for iNOS and COX-2).

Protocol 3: LPS-Induced Systemic Inflammation Model

3.3.1 Objective: To assess the effect of this compound on systemic inflammation and the production of pro-inflammatory cytokines.

3.3.2 Materials:

  • This compound

  • Vehicle

  • Dexamethasone (positive control)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Male C57BL/6 mice (8-12 weeks old)

  • ELISA kits for TNF-α and IL-1β

  • Equipment for blood collection and processing

3.3.3 Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals and randomly assign them to the groups described in Table 3.

  • Drug Administration: Orally administer the vehicle, this compound (25, 50, 100 mg/kg), or Dexamethasone (1 mg/kg) 1 hour before the inflammatory challenge.

  • Inflammation Induction: Inject LPS (e.g., 1 mg/kg) intraperitoneally (i.p.). The control group receives a sterile saline injection.

  • Blood Collection: At a predetermined time point post-LPS injection (e.g., 2 or 4 hours), collect blood via cardiac puncture under anesthesia.

  • Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum. Store serum at -80°C until analysis.

  • Cytokine Analysis: Measure the concentrations of TNF-α and IL-1β in the serum samples using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS + Vehicle group.

Mandatory Visualizations

This compound's Proposed Anti-inflammatory Signaling Pathway

Isogosferol_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK1/2) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Pro_inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2) MAPK_Pathway->Pro_inflammatory_Mediators Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β) MAPK_Pathway->Pro_inflammatory_Cytokines NFkB_Pathway->Pro_inflammatory_Mediators NFkB_Pathway->Pro_inflammatory_Cytokines This compound This compound This compound->MAPK_Pathway

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Workflow for Carrageenan-Induced Paw Edema Model

Edema_Workflow Start Start: Acclimatize & Group Rats Fasting Overnight Fasting Start->Fasting Dosing Oral Administration (Vehicle, this compound, or Indomethacin) Fasting->Dosing Carrageenan Inject Carrageenan (0.1 mL, 1%) into Right Hind Paw Dosing->Carrageenan 1 hour Measure_0h Measure Paw Volume (0h) Carrageenan->Measure_0h Measure_1_5h Measure Paw Volume Hourly (1h to 5h) Measure_0h->Measure_1_5h Euthanasia Euthanize & Collect Tissue (Optional) Measure_1_5h->Euthanasia Analysis Data Analysis: Calculate % Inhibition of Edema Euthanasia->Analysis

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Experimental Workflow for LPS-Induced Systemic Inflammation Model

LPS_Workflow Start Start: Acclimatize & Group Mice Dosing Oral Administration (Vehicle, this compound, or Dexamethasone) Start->Dosing LPS_Injection Intraperitoneal (i.p.) Injection (LPS or Saline) Dosing->LPS_Injection 1 hour Incubation Incubation Period (e.g., 2-4 hours) LPS_Injection->Incubation Blood_Collection Blood Collection via Cardiac Puncture Incubation->Blood_Collection Serum_Prep Serum Preparation Blood_Collection->Serum_Prep ELISA Cytokine Analysis (ELISA) for TNF-α and IL-1β Serum_Prep->ELISA

Caption: Workflow for the in vivo LPS-induced systemic inflammation assay.

References

Application Note: Isogosferol Attenuates Inflammatory Signaling Pathways by Inhibiting pERK1/2 and pNF-κB Activation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing Western blotting to investigate the inhibitory effects of Isogosferol on the phosphorylation of ERK1/2 and the activation of NF-κB in a cellular model of inflammation.

Introduction

This compound, a furanocoumarin isolated from the seed shells of Citrus junos, has demonstrated potent anti-inflammatory properties.[1][2][3] It has been shown to attenuate the production of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][2] Crucially, this compound exerts its anti-inflammatory effects by modulating key signaling pathways, including the inhibition of extracellular signal-regulated kinase (ERK) 1/2 phosphorylation and the reduction of nuclear factor-kappa B (NF-κB) activation.[1] This application note outlines a comprehensive Western blot protocol to quantify the effects of this compound on pERK1/2 and pNF-κB levels in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Signaling Pathway and this compound's Mechanism of Action

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that leads to the activation of both the MAPK/ERK and NF-κB pathways. The activation of these pathways is central to the transcriptional upregulation of pro-inflammatory genes. This compound is hypothesized to interfere with this cascade, leading to a reduction in the inflammatory response.

Isogosferol_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MEK1_2 MEK1/2 TLR4->MEK1_2 IKK IKK TLR4->IKK ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates pERK1_2 pERK1/2 ERK1_2->pERK1_2 Nucleus Nucleus pERK1_2->Nucleus IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases pNFκB pNF-κB (p65) NFκB->pNFκB pNFκB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes This compound This compound This compound->MEK1_2 Inhibits This compound->IKK Inhibits

Caption: this compound's inhibitory effect on the LPS-induced inflammatory pathway.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment analyzing the effect of this compound on pERK1/2 and pNF-κB p65 levels in LPS-stimulated RAW 264.7 macrophages. Data is presented as the relative band intensity normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a fold change relative to the vehicle-treated control.

Target ProteinTreatment (1h)LPS (1µg/mL, 1h)Fold Change (Normalized Intensity)Standard Deviation
pERK1/2 Vehicle-1.00± 0.09
Vehicle+3.50± 0.25
This compound (25 µM)+2.80± 0.18
This compound (50 µM)+1.95± 0.15
This compound (100 µM)+1.10± 0.11
Total ERK1/2 Vehicle-1.00± 0.06
Vehicle+1.02± 0.08
This compound (100 µM)+0.98± 0.07
pNF-κB p65 Vehicle-1.00± 0.12
Vehicle+4.20± 0.31
This compound (25 µM)+3.30± 0.24
This compound (50 µM)+2.15± 0.19
This compound (100 µM)+1.25± 0.14
Total NF-κB p65 Vehicle-1.00± 0.05
Vehicle+0.99± 0.07
This compound (100 µM)+1.01± 0.06

Experimental Protocol

This protocol is optimized for the analysis of pERK1/2 and pNF-κB in RAW 264.7 macrophages treated with this compound.

Materials and Reagents
  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS), ice-cold

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 4x Laemmli Sample Buffer

  • 4-20% Precast Polyacrylamide Gels

  • Tris-Glycine-SDS Running Buffer

  • PVDF or Nitrocellulose Membranes

  • Transfer Buffer

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Blocking Buffer (5% BSA or non-fat dry milk in TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Rabbit anti-ERK1/2

    • Rabbit anti-phospho-NF-κB p65 (Ser536)

    • Rabbit anti-NF-κB p65

    • Mouse anti-β-actin or Rabbit anti-GAPDH

  • HRP-conjugated anti-rabbit or anti-mouse secondary antibodies

  • Enhanced Chemiluminescence (ECL) Substrate

  • Chemiluminescence Imaging System

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Wash cells with ice-cold PBS C->D E Lyse cells and collect lysate D->E F Quantify protein concentration (BCA) E->F G Prepare samples with Laemmli buffer F->G H SDS-PAGE G->H I Protein Transfer to Membrane H->I J Blocking I->J K Primary Antibody Incubation (pERK1/2, pNF-κB, etc.) J->K L Secondary Antibody Incubation K->L M Chemiluminescent Detection L->M N Image Acquisition M->N O Densitometry Analysis N->O P Normalization to Loading Control O->P

Caption: Workflow for Western blot analysis of this compound's effects.

Step-by-Step Method
  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 25, 50, 100 µM) or vehicle (DMSO) for 1 hour.[1]

    • Stimulate the cells with 1 µg/mL of LPS for 1 hour.[1] Include an untreated control group.

  • Cell Lysis and Protein Quantification:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to new tubes and determine the protein concentration using a BCA assay.

  • Gel Electrophoresis and Protein Transfer:

    • Normalize protein concentrations for all samples. Mix 20-30 µg of protein with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load samples into a 4-20% precast polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.

  • Immunoblotting and Detection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended over non-fat milk.[4]

    • Incubate the membrane with the primary antibody (e.g., anti-pERK1/2, anti-pNF-κB p65) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[5][6] Recommended starting dilution is 1:1000.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (for Total and Loading Controls):

    • After imaging for the phospho-protein, the membrane can be stripped to probe for the total protein and a loading control.

    • Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature.

    • Wash extensively with TBST and re-block for 1 hour.

    • Repeat the immunoblotting process (steps 4.2 - 4.7) for the total protein antibody (e.g., anti-ERK1/2) and then for the loading control antibody (e.g., anti-β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the phospho-protein band to the corresponding total protein band.

    • Further normalize this ratio to the loading control to account for any variations in protein loading.

    • Express the results as a fold change relative to the control group.

Conclusion

This protocol provides a robust framework for assessing the inhibitory potential of this compound on the ERK1/2 and NF-κB signaling pathways. By following these detailed steps, researchers can obtain reliable and quantifiable data on the molecular mechanisms underlying the anti-inflammatory effects of this compound, facilitating its evaluation as a potential therapeutic agent.

References

Application Notes and Protocols: ELISA Assay for IL-1β Measurement in Isogosferol Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isogosferol, a furanocoumarin isolated from the seed shells of Citrus junos, has demonstrated significant anti-inflammatory properties.[1][2][3] It has been shown to attenuate the production of pro-inflammatory mediators, including Interleukin-1β (IL-1β), a key cytokine implicated in a wide range of inflammatory diseases.[1][2] These application notes provide a comprehensive guide to utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of IL-1β in cell culture supernatants following treatment with this compound. The provided protocols and data will enable researchers to effectively assess the anti-inflammatory potential of this compound and similar compounds.

The primary mechanism by which this compound is understood to exert its anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Specifically, this compound has been shown to reduce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). These pathways are critical for the transcriptional activation of pro-inflammatory genes, including IL1B.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effect of this compound on IL-1β production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Treatment GroupThis compound Concentration (µM)IL-1β Concentration (pg/mL)Percent Inhibition (%)
Control0Not Quantified-
LPS (1 µg/mL)0~35 (Normalized to 100%)0%
LPS + this compound50~25~28.6%
LPS + this compound100~18~48.6%
LPS + this compound200~10~71.4%

Data is approximated from graphical representations in the cited literature and is intended for illustrative purposes. For precise quantification, researchers should generate their own standard curves and perform independent experiments.

Signaling Pathways

The anti-inflammatory activity of this compound is primarily attributed to its ability to suppress key signaling pathways that lead to the production of pro-inflammatory cytokines like IL-1β.

Isogosferol_Signaling_Pathway This compound's Mechanism of Action on IL-1β Production cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_Pathway MAPK Pathway (ERK1/2) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway This compound This compound This compound->MAPK_Pathway Inhibits This compound->NFkB_Pathway Inhibits pERK12 p-ERK1/2 MAPK_Pathway->pERK12 NFkB_p65 NF-κB (p65) NFkB_Pathway->NFkB_p65 Nucleus Nucleus pERK12->Nucleus NFkB_p65->Nucleus Translocation IL1B_Gene IL1B Gene Transcription pro_IL1B pro-IL-1β IL1B_Gene->pro_IL1B Translation NLRP3 NLRP3 Inflammasome pro_IL1B->NLRP3 Caspase1 Caspase-1 NLRP3->Caspase1 Activates IL1B Mature IL-1β (Secretion) Caspase1->IL1B Cleaves pro-IL-1β

Caption: this compound inhibits LPS-induced IL-1β production by suppressing the MAPK (ERK1/2) and NF-κB signaling pathways, which reduces the transcription of the IL1B gene.

Experimental Protocols

This section details the methodologies for cell culture, treatment, and subsequent measurement of IL-1β using a sandwich ELISA.

Cell Culture and Treatment

This protocol is designed for RAW 264.7 murine macrophage cells.

  • Cell Line: RAW 264.7 macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Incubate for 24 hours to allow for cell adherence.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 50, 100, 200 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 16-24 hours to induce an inflammatory response. Include appropriate vehicle controls.

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the cell culture supernatant for IL-1β analysis. Supernatants can be stored at -80°C if not used immediately.

Experimental_Workflow Experimental Workflow for IL-1β Measurement Start Start Seed_Cells Seed RAW 264.7 cells (1x10^5 cells/well) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Pretreat_ISO Pre-treat with this compound (1h) Incubate_24h->Pretreat_ISO Stimulate_LPS Stimulate with LPS (16-24h) Pretreat_ISO->Stimulate_LPS Collect_Supernatant Collect Supernatant Stimulate_LPS->Collect_Supernatant ELISA Perform IL-1β ELISA Collect_Supernatant->ELISA Analyze_Data Data Analysis ELISA->Analyze_Data End End Analyze_Data->End

Caption: A streamlined workflow for assessing the effect of this compound on IL-1β production in macrophage cell culture.

IL-1β ELISA Protocol (Sandwich ELISA)

This is a generalized protocol and should be adapted based on the specific instructions of the commercial ELISA kit being used.

  • Principle: A sandwich ELISA utilizes a capture antibody coated onto a 96-well plate to bind the target protein (IL-1β) from the sample. A second, biotinylated detection antibody then binds to a different epitope on the captured IL-1β. Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate is added, and the color development is proportional to the amount of IL-1β present.

  • Materials:

    • IL-1β ELISA kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, substrate, and stop solution)

    • 96-well ELISA plates

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Assay diluent (as provided in the kit or 10% FBS in PBS)

    • Microplate reader capable of measuring absorbance at 450 nm

  • Procedure:

    • Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

    • Blocking: Wash the plate 2-3 times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature (RT).

    • Sample and Standard Incubation: Wash the plate 2-3 times. Prepare serial dilutions of the IL-1β standard. Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at RT.

    • Detection Antibody Incubation: Wash the plate 3-4 times. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at RT.

    • Streptavidin-HRP Incubation: Wash the plate 3-4 times. Add 100 µL of diluted streptavidin-HRP conjugate to each well. Incubate for 30 minutes at RT in the dark.

    • Substrate Development: Wash the plate 5-7 times. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at RT in the dark, or until a color gradient is visible in the standards.

    • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

    • Absorbance Measurement: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

Data Analysis
  • Subtract the average zero standard optical density (OD) from all other OD readings.

  • Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Interpolate the IL-1β concentration of the samples from the standard curve.

  • Multiply the interpolated concentration by the dilution factor if the samples were diluted.

  • Calculate the percent inhibition of IL-1β production for each this compound concentration relative to the LPS-only treated group.

Conclusion

The ELISA assay is a robust and sensitive method for quantifying the inhibitory effects of this compound on IL-1β production in in vitro models of inflammation. The provided protocols and data serve as a valuable resource for researchers investigating the anti-inflammatory properties of this compound and other novel compounds, facilitating further drug discovery and development in the field of inflammation research.

References

Application Notes and Protocols for Cell Viability Assays in Isogosferol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogosferol, a furanocoumarin isolated from sources such as Citrus junos seed shells, has demonstrated notable anti-inflammatory properties.[1] Scientific investigations have revealed its capacity to attenuate inflammatory responses in vitro by inhibiting key inflammatory mediators. Specifically, this compound has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[1] Furthermore, its mechanism of action involves the modulation of critical signaling pathways, including the inhibition of the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a component of the mitogen-activated protein kinase (MAPK) pathway.[1]

When evaluating the biological activity of compounds like this compound, it is imperative to first assess their impact on cell viability. Cell viability assays are crucial for determining the concentration range at which a compound exhibits its desired biological effects without inducing cytotoxicity. This ensures that the observed effects are a direct result of the compound's specific activity rather than a consequence of cell death. These application notes provide detailed protocols for commonly employed cell viability assays suitable for this compound experiments, with a focus on the MTT assay, which has been successfully used in this compound research.[1] Additionally, protocols for alternative assays such as XTT, WST-1, and CellTiter-Glo are provided to offer a broader range of tools for comprehensive analysis.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from cell viability assays.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages using MTT Assay

This compound Concentration (µM)Absorbance (OD at 570 nm) (Mean ± SD)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)1.25 ± 0.08100
251.22 ± 0.0797.6 ± 5.6
501.19 ± 0.0995.2 ± 7.2
1001.15 ± 0.0692.0 ± 4.8
2001.10 ± 0.0888.0 ± 6.4

Note: The data presented in this table is illustrative and should be replaced with experimental results.

Table 2: Comparison of Different Cell Viability Assays for this compound Experiments

AssayPrincipleDetection MethodAdvantagesConsiderations
MTT Reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.Colorimetric (Absorbance at ~570 nm)Cost-effective, well-established.Requires a solubilization step for the formazan crystals.
XTT Reduction of XTT to a water-soluble formazan product by metabolically active cells.Colorimetric (Absorbance at ~450 nm)No solubilization step required, faster than MTT.Reagent stability can be a concern.
WST-1 Cleavage of the tetrazolium salt WST-1 to a soluble formazan by cellular dehydrogenases.Colorimetric (Absorbance at ~440 nm)High sensitivity, broad linear range.Can be more expensive than MTT.
CellTiter-Glo Measures ATP levels, an indicator of metabolically active cells, using a luciferase-based reaction.LuminescentHigh sensitivity, rapid, suitable for HTS.Requires a luminometer, enzyme activity can be affected by compound interference.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted for assessing the cytotoxicity of this compound on RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After incubation, carefully remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 25, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 16-24 hours).

  • MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Materials:

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength above 600 nm is recommended.

  • Data Analysis: Calculate cell viability as described for the MTT assay.

WST-1 (Water Soluble Tetrazolium Salt-1) Assay

Materials:

  • WST-1 reagent

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 0.5 to 4 hours at 37°C in a humidified 5% CO₂ atmosphere. The optimal incubation time may vary depending on the cell type and density.

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute. Measure the absorbance at a wavelength between 420 and 480 nm. A reference wavelength above 600 nm is recommended.

  • Data Analysis: Calculate cell viability as described for the MTT assay.

CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well microplates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells, using the luminescence signal instead of absorbance.

Mandatory Visualization

Isogosferol_Experimental_Workflow cluster_prep Preparation cluster_assay Cell Viability Assay cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture seeding Seed cells in 96-well plate cell_culture->seeding isogosferol_prep This compound Stock Preparation treatment Treat with this compound (various concentrations) isogosferol_prep->treatment seeding->treatment incubation Incubate (e.g., 24h) treatment->incubation assay_reagent Add Viability Reagent (e.g., MTT, XTT, WST-1) incubation->assay_reagent readout Measure Signal (Absorbance/Luminescence) assay_reagent->readout calculation Calculate % Cell Viability readout->calculation determine_ic50 Determine Non-Toxic Concentration Range calculation->determine_ic50 Isogosferol_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_adaptor Adaptor Proteins cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_transcription Transcription Factors cluster_genes Pro-inflammatory Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (e.g., MEK) MyD88->MAPK IKK IKK MyD88->IKK ERK p-ERK1/2 MAPK->ERK IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc iNOS iNOS NFkB_nuc->iNOS COX2 COX-2 NFkB_nuc->COX2 This compound This compound This compound->ERK inhibits

References

Application Note: Bioactivity-Guided Fractionation for the Isolation of Isogosferol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isogosferol, a furanocoumarin, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for therapeutic development.[1] This application note provides a detailed protocol for the isolation of this compound from Citrus junos seed shells using bioactivity-guided fractionation. This technique is a powerful strategy in natural product discovery, enabling the systematic separation and identification of bioactive compounds from complex mixtures.[2] The process involves a series of extraction and chromatographic steps, with each resulting fraction assessed for its biological activity to guide the subsequent purification stages. The anti-inflammatory activity is monitored throughout the fractionation process by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[1][3]

Data Presentation

The following tables summarize the quantitative data obtained during the bioactivity-guided fractionation process to isolate this compound.

Table 1: Bioactivity of Citrus junos Seed Shell Extracts and Fractions

SampleConcentration (µg/mL)NO Inhibition (%)Cell Viability (%)
Methanol (B129727) Extract (CSS) 10075.7>95
Ethyl Acetate (B1210297) Fraction 100High>95
n-Hexane Fraction 100Low>95
EA1 Subfraction 10095.5>95
EA2 Subfraction 10093.1>95
EA3 Subfraction 10089.9>95
EA4 Subfraction 10075.7>95

Data adapted from a study by Song et al. (2019).[3]

Table 2: Anti-inflammatory Activity of this compound and Other Isolated Coumarins

CompoundIC₅₀ for NO Inhibition (µM)
This compound (ISO) 148
Compound 1 166
Other Coumarins >200

Data adapted from a study by Song et al. (2019).

Table 3: Effect of this compound on iNOS and COX-2 Protein Expression

TreatmentConcentration (µM)iNOS Expression (Relative Density)COX-2 Expression (Relative Density)
Control -UndetectableUndetectable
LPS (1 µg/mL) -1.001.00
LPS + ISO 25DecreasedDecreased
LPS + ISO 50DecreasedDecreased
LPS + ISO 100Significantly DecreasedSignificantly Decreased
LPS + ISO 200Significantly DecreasedSignificantly Decreased

Qualitative description based on Western Blot analysis from a study by Song et al. (2019).

Experimental Protocols

Plant Material and Extraction
  • Plant Material: Pulverized seed shells of Citrus junos.

  • Extraction:

    • Extract the pulverized seed shells with 100% methanol to create the crude methanol extract (CSS).

    • For studies focusing on non-oily components, the essential oil can be first removed using supercritical fluid extraction (SFE) before methanol extraction.

Solvent Partitioning (Fractionation)
  • Suspend the dried methanol extract (CSS) in distilled water.

  • Perform sequential liquid-liquid partitioning with an equal volume of n-hexane. Separate the layers to obtain the n-hexane fraction.

  • Partition the remaining aqueous layer with an equal volume of ethyl acetate (EtOAc). Separate the layers to obtain the ethyl acetate fraction and the remaining aqueous layer.

  • Concentrate each fraction under reduced pressure to obtain the dried n-hexane and ethyl acetate fractions.

Bioassay: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Procedure: a. Seed the RAW 264.7 cells in a 96-well plate at a suitable density. b. After 24 hours, treat the cells with various concentrations of the extracts, fractions, or isolated compounds for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 16-24 hours to induce NO production. d. After incubation, collect the cell culture supernatant. e. Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10 minutes. f. Measure the absorbance at 540 nm using a microplate reader. g. A standard curve using sodium nitrite (B80452) is used to determine the nitrite concentration.

  • Cell Viability Assay: Perform a concurrent cell viability assay (e.g., MTT assay) to ensure that the observed NO inhibition is not due to cytotoxicity.

Bioactivity-Guided Isolation of this compound
  • The ethyl acetate (EtOAc) fraction, which exhibits the highest NO inhibitory activity, is selected for further purification.

  • Subject the EtOAc fraction to column chromatography over silica (B1680970) gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate.

  • Collect the resulting fractions (e.g., EA1-EA7) and test each for NO inhibitory activity.

  • The most active subfractions (e.g., EA1-EA4) are then subjected to further chromatographic purification steps, such as preparative High-Performance Liquid Chromatography (HPLC).

  • Monitor the purification process by thin-layer chromatography (TLC) and bioassays.

  • Isolate the pure compounds, including this compound.

  • Characterize the structure of the isolated compounds using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry (MS).

Visualizations

Bioactivity_Guided_Fractionation_Workflow Start Pulverized Citrus junos Seed Shells Methanol_Extraction Methanol Extraction Start->Methanol_Extraction Crude_Extract Crude Methanol Extract (CSS) Methanol_Extraction->Crude_Extract Bioassay1 NO Inhibition Assay Crude_Extract->Bioassay1 Test Activity Solvent_Partitioning Solvent Partitioning (n-Hexane & Ethyl Acetate) Crude_Extract->Solvent_Partitioning Hexane_Fraction n-Hexane Fraction Solvent_Partitioning->Hexane_Fraction EtOAc_Fraction Ethyl Acetate Fraction Solvent_Partitioning->EtOAc_Fraction Bioassay2 NO Inhibition Assay EtOAc_Fraction->Bioassay2 Guide Selection Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Most Active Subfractions Subfractions (e.g., EA1-EA7) Column_Chromatography->Subfractions Bioassay3 NO Inhibition Assay Subfractions->Bioassay3 Guide Selection HPLC Preparative HPLC on Active Subfractions Subfractions->HPLC Most Active This compound Isolated this compound HPLC->this compound

Caption: Workflow for the bioactivity-guided fractionation of this compound.

Isogosferol_Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway ERK12 ERK1/2 MAPK_Pathway->ERK12 pERK12 p-ERK1/2 ERK12->pERK12 iNOS_COX2_Genes iNOS & COX-2 Gene Expression pERK12->iNOS_COX2_Genes NFkB_Pathway->iNOS_COX2_Genes iNOS_COX2_Proteins iNOS & COX-2 Proteins iNOS_COX2_Genes->iNOS_COX2_Proteins NO_PGs NO & Prostaglandins iNOS_COX2_Proteins->NO_PGs Inflammation Inflammation NO_PGs->Inflammation This compound This compound This compound->pERK12 Inhibits Phosphorylation This compound->iNOS_COX2_Proteins Inhibits Expression

Caption: Anti-inflammatory signaling pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isogosferol Dosage for Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Isogosferol for various anti-inflammatory assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in anti-inflammatory assays?

A1: Based on studies using murine macrophage cell lines such as RAW 264.7, a starting concentration range of 25 µM to 200 µM is recommended for this compound. It is crucial to perform a dose-response experiment within this range to determine the optimal non-toxic concentration for your specific cell type and experimental conditions.

Q2: How can I determine if this compound is cytotoxic to my cells?

A2: A cell viability assay, such as the MTT or MTS assay, is essential to determine the cytotoxic potential of this compound. This should be the first step in your experimental workflow to identify a concentration range that is effective for anti-inflammatory activity without causing significant cell death.

Q3: What solvents are suitable for dissolving this compound for cell-based assays?

A3: Furanocoumarins like this compound are generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[1] Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: I am not observing an anti-inflammatory effect with Isogosfero What are the possible reasons?

A4: Several factors could contribute to a lack of observable effect:

  • Sub-optimal Concentration: The concentration of this compound may be too low. Try testing a broader range of concentrations.

  • Incubation Time: The pre-incubation time with this compound before inflammatory stimulation, or the stimulation time itself, may need optimization.

  • Cell Type and Passage Number: The responsiveness of cells to this compound can vary. Ensure you are using a consistent and appropriate cell line and passage number.

  • Compound Stability: Verify the stability of this compound in your experimental conditions.

  • Assay Sensitivity: The assay may not be sensitive enough to detect subtle changes. Ensure your positive and negative controls are working as expected.

Q5: What are appropriate positive and negative controls for in vitro anti-inflammatory assays?

A5:

  • Negative Control: Cells treated with the vehicle (e.g., DMSO) in the absence of an inflammatory stimulus (e.g., LPS). This group represents the basal level of inflammatory markers.

  • Positive Control (Inflammatory Stimulus): Cells treated with an inflammatory agent like Lipopolysaccharide (LPS) alone. This group shows the maximum inflammatory response.

  • Positive Control (Inhibitor): A known anti-inflammatory drug, such as Dexamethasone, should be used alongside this compound. This helps to validate the assay and provides a benchmark for the potency of this compound.[3]

Troubleshooting Guides

Troubleshooting: Nitric Oxide (NO) Assay (Griess Assay)
Problem Possible Cause Solution
High Background Contaminated reagents or culture medium.Use fresh, sterile reagents and medium. Ensure phenol (B47542) red-free medium is used if it interferes with the colorimetric reading.
Cell death leading to release of interfering substances.Confirm cell viability with an MTT assay. Use a non-toxic concentration of this compound.
Low or No Signal Insufficient LPS stimulation.Ensure the LPS concentration and incubation time are optimal for your cell line (typically 1 µg/mL for 24 hours for RAW 264.7 cells).
Griess reagent is old or improperly prepared.Prepare fresh Griess reagent daily and protect it from light.
Nitrite (B80452) has degraded.Analyze samples immediately after the assay or store them properly at -20°C for a short period.
Inconsistent Results Inconsistent cell seeding density.Ensure a uniform number of cells are seeded in each well.
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting.
Troubleshooting: Western Blot (iNOS, COX-2, p-ERK, etc.)
Problem Possible Cause Solution
High Background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).
Antibody concentration too high.Titrate the primary and secondary antibody concentrations to find the optimal dilution.
Inadequate washing.Increase the number and duration of wash steps.
Weak or No Signal Insufficient protein loading.Ensure equal and adequate amounts of protein are loaded in each lane.
Low antibody affinity or concentration.Use a validated antibody and optimize its concentration. Increase incubation time (e.g., overnight at 4°C).
Poor protein transfer.Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage.
Non-specific Bands Primary or secondary antibody is not specific.Use a more specific antibody. Run a secondary antibody-only control.
Protein degradation.Use protease and phosphatase inhibitors during protein extraction.
Troubleshooting: ELISA (IL-1β, TNF-α, etc.)
Problem Possible Cause Solution
High Background Insufficient washing.Increase the number of wash cycles and ensure complete aspiration of wash buffer.
Non-specific antibody binding.Optimize blocking conditions (time and buffer).
Reagent contamination.Use fresh, sterile reagents.
Low or No Signal Inactive reagents (antibodies, standards).Check storage conditions and expiration dates. Use fresh reagents.
Insufficient incubation times.Follow the manufacturer's protocol for incubation times and temperatures.
Incorrect wavelength reading.Ensure the plate reader is set to the correct wavelength.
High Variability Pipetting inconsistency.Use calibrated pipettes and ensure consistent technique.
Edge effects on the plate.Avoid using the outer wells of the plate or fill them with buffer.
Incomplete mixing of reagents.Ensure all reagents are thoroughly mixed before adding to the wells.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for In Vitro Anti-inflammatory Assays

Compound/Reagent Cell Line Typical Concentration Range Purpose
This compoundRAW 264.7 Macrophages25 - 200 µMTest Compound
Lipopolysaccharide (LPS)RAW 264.7 Macrophages100 ng/mL - 1 µg/mLInflammatory Stimulus
DexamethasoneRAW 264.7 Macrophages0.1 - 10 µMPositive Control Inhibitor
DMSO (Vehicle)N/A< 0.5% (v/v)Solvent for this compound

Table 2: IC50 Values for Inhibition of Nitric Oxide (NO) Production

Compound Cell Line Assay Reported IC50 Value
This compoundRAW 264.7 MacrophagesGriess AssayTo be determined empirically
DexamethasoneRAW 264.7 MacrophagesGriess Assay~34.60 µg/mL[4]
Luteolin (a flavonoid)RAW 264.7 MacrophagesGriess Assay17.1 µM[5]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) and a vehicle control (DMSO). Incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Nitric Oxide (NO) Quantification (Griess Assay)
  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat with non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Griess Reaction: Mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Protocol 3: Western Blot for iNOS and COX-2
  • Cell Lysis: After treatment with this compound and/or LPS, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Protocol 4: IL-1β Quantification by ELISA
  • Cell Culture and Supernatant Collection: Follow steps 1-3 of the Nitric Oxide Assay protocol.

  • ELISA Procedure: Perform the IL-1β ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected cell culture supernatants.

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Adding a substrate (e.g., TMB) and a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the concentration of IL-1β in the supernatants based on a standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cytotoxicity Step 1: Determine Non-Toxic Dose cluster_anti_inflammatory Step 2: Assess Anti-inflammatory Activity cluster_assays Step 3: Downstream Assays prep_this compound Prepare this compound Stock (in DMSO) mtt_assay MTT Assay with this compound Dose-Response prep_this compound->mtt_assay prep_cells Culture RAW 264.7 Cells prep_cells->mtt_assay pretreatment Pre-treat Cells with Non-Toxic this compound prep_cells->pretreatment determine_dose Identify Max Non-Toxic Concentration mtt_assay->determine_dose determine_dose->pretreatment Use identified concentrations lps_stimulation Stimulate with LPS (1 µg/mL) pretreatment->lps_stimulation collect_supernatant Collect Supernatant lps_stimulation->collect_supernatant lyse_cells Lyse Cells lps_stimulation->lyse_cells griess_assay Griess Assay (NO) collect_supernatant->griess_assay elisa_assay ELISA (IL-1β, TNF-α) collect_supernatant->elisa_assay western_blot Western Blot (iNOS, COX-2, p-ERK) lyse_cells->western_blot signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->MAPK inhibits This compound->IKK inhibits Gene_Expression Gene Expression (iNOS, COX-2, IL-1β) NFkB_nuc->Gene_Expression induces troubleshooting_logic start No Anti-inflammatory Effect Observed check_cytotoxicity Was a cytotoxicity assay (e.g., MTT) performed? start->check_cytotoxicity perform_mtt Perform MTT assay to find non-toxic dose range. check_cytotoxicity->perform_mtt No check_concentration Is the this compound concentration optimized? check_cytotoxicity->check_concentration Yes perform_mtt->check_concentration test_wider_range Test a wider concentration range (e.g., 10-250 µM). check_concentration->test_wider_range No check_controls Are positive/negative controls working correctly? check_concentration->check_controls Yes test_wider_range->check_controls troubleshoot_assay Troubleshoot the specific assay (Griess, ELISA, WB). check_controls->troubleshoot_assay No check_incubation Are incubation times optimized? check_controls->check_incubation Yes consider_other Consider cell line variability or compound stability. troubleshoot_assay->consider_other optimize_time Optimize pre-incubation and stimulation times. check_incubation->optimize_time No check_incubation->consider_other Yes optimize_time->consider_other

References

Technical Support Center: Troubleshooting Isogosferol Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific solubility and precipitation characteristics of Isogosferol in aqueous solutions is limited. The following troubleshooting guide is based on general principles for poorly soluble furanocoumarins and other hydrophobic natural products. The experimental protocols and data provided are illustrative and should be adapted based on empirical observations with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of my aqueous buffer. What are the common causes?

Precipitation of hydrophobic compounds like this compound from aqueous solutions is a common challenge. The primary reasons include:

  • Exceeding Solubility Limit: The concentration of this compound in your solution may be higher than its intrinsic solubility in the chosen aqueous buffer.

  • pH Effects: The pH of the solution can significantly impact the ionization state of a compound, which in turn affects its solubility. For many natural products, solubility is lowest near their isoelectric point.

  • Solvent Polarity: If this compound was initially dissolved in an organic solvent and then diluted into an aqueous buffer, a rapid change in solvent polarity can cause it to precipitate. This is often referred to as "crashing out."

  • Temperature: Temperature can influence solubility. While solubility of some compounds increases with temperature, for others it may decrease. Sudden temperature changes can induce precipitation.

  • Ionic Strength: The concentration of salts in your buffer can affect the solubility of your compound through "salting out" or "salting in" effects.

  • Nucleation and Crystal Growth: The presence of impurities, micro-scratches on the container surface, or agitation can provide nucleation sites for precipitation to begin.

Q2: How can I increase the solubility of this compound in my aqueous solution?

Several strategies can be employed to enhance the solubility of poorly soluble compounds:

  • Co-solvents: Introducing a water-miscible organic solvent (e.g., DMSO, ethanol, DMF) can increase the solubility. However, the concentration of the organic solvent must be compatible with your experimental system.

  • pH Adjustment: Systematically varying the pH of the buffer can help identify a range where this compound is more soluble.

  • Use of Surfactants or Detergents: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.

  • Complexation Agents: Cyclodextrins are often used to form inclusion complexes with hydrophobic molecules, thereby increasing their solubility.

Troubleshooting Guides

Issue 1: this compound Precipitates Immediately Upon Dilution from a Stock Solution

This is a classic sign of the compound "crashing out" due to a rapid decrease in solvent polarity.

Troubleshooting Steps:

  • Slower Addition: Add the this compound stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring.

  • Stepwise Dilution: Create intermediate dilutions with varying ratios of organic solvent to aqueous buffer to gradually decrease the solvent polarity.

  • Optimize Co-solvent Concentration: Determine the minimum percentage of the organic co-solvent required in the final aqueous solution to maintain solubility.

Experimental Protocols

Protocol 1: Determining the Approximate Aqueous Solubility of a Hydrophobic Compound

Objective: To estimate the solubility of a compound like this compound in a specific aqueous buffer.

Materials:

  • This compound (or compound of interest)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system

Methodology:

  • Prepare a supersaturated solution by adding an excess amount of the compound to the aqueous buffer in a sealed vial.

  • Agitate the solution at a constant temperature for a set period (e.g., 24-48 hours) to allow it to reach equilibrium.

  • Centrifuge the solution at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant, ensuring no particulate matter is transferred.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or a calibrated HPLC method).

Data Presentation

Table 1: Illustrative Effect of Co-solvents on Apparent Solubility of a Furanocoumarin

Co-solventConcentration in PBS (v/v)Apparent Solubility (µg/mL)Observations
None0%< 1Immediate precipitation
DMSO1%15Slight haze
DMSO5%85Clear solution
Ethanol1%10Immediate precipitation
Ethanol5%50Slight haze

Table 2: Illustrative pH-Dependent Apparent Solubility of a Furanocoumarin

Buffer pHApparent Solubility (µg/mL)Observations
5.05Hazy solution
6.08Slight haze
7.012Slight haze
7.415Slight haze
8.025Clear solution

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare High Conc. Stock in Organic Solvent mix Add Stock to Buffer (Controlled Conditions) stock->mix buffer Prepare Aqueous Buffer (Vary pH, Co-solvents) buffer->mix equilibrate Equilibrate (e.g., 24h with shaking) mix->equilibrate separate Separate Phases (Centrifugation/Filtration) equilibrate->separate quantify Quantify Solute in Supernatant (HPLC/UV-Vis) separate->quantify analyze Analyze Data & Determine Solubility quantify->analyze

Caption: Workflow for Determining Aqueous Solubility.

troubleshooting_flow start This compound Precipitation Observed check_conc Is Concentration > Expected Solubility? start->check_conc check_method Review Dilution Method check_conc->check_method No reduce_conc Lower Concentration check_conc->reduce_conc Yes check_buffer Review Buffer Composition (pH, Salts) check_method->check_buffer Optimized slow_add Use Slower, Stirred Addition check_method->slow_add Rapid Dilution add_cosolvent Increase Co-solvent % check_buffer->add_cosolvent Co-solvent Needed? adjust_ph Optimize pH check_buffer->adjust_ph pH Sensitive? resolve Issue Resolved reduce_conc->resolve slow_add->resolve use_surfactant Add Surfactant or Complexation Agent add_cosolvent->use_surfactant Still Precipitates add_cosolvent->resolve adjust_ph->resolve use_surfactant->resolve

Caption: Troubleshooting Logic for Precipitation Issues.

Improving the yield of Isogosferol from natural extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the natural extraction of Isogosferol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of this compound from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound, a type of furanocoumarin, is primarily isolated from the seed shells of Citrus junos (Yuzu) and the seeds of Murraya koenigii.[1][2] These plants are recognized for containing a variety of coumarin (B35378) compounds.

Q2: What is a typical expected yield for furanocoumarins, including this compound?

A2: The yield of furanocoumarins can vary significantly based on the plant source, geographical location, harvest time, and the extraction method used. For instance, in extractions from Heracleum sosnowskyi, yields of specific furanocoumarins using Microwave-Assisted Extraction (MAE) were found to be 2.3 mg/g for angelicin (B190584) and 3.14 mg/g for bergapten.[3] While specific yield percentages for this compound are not widely published, the overall yield of related furanocoumarins can serve as a benchmark.

Q3: Which extraction methods are most effective for this compound?

A3: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are generally more efficient than conventional methods like maceration or Soxhlet extraction. These advanced methods often result in higher yields, shorter extraction times, and reduced solvent consumption. For example, a study on Ammi majus fruits found UAE to be the most effective method for extracting the furanocoumarin khellin.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with UV, fluorescence, or mass spectrometry (MS) detectors is the most common and effective analytical technique for quantifying this compound and other furanocoumarins.[4] Ultra-Performance Liquid Chromatography (UPLC-MS) offers a rapid and sensitive method for separating and quantifying various coumarins in citrus extracts.[5][6][7]

Troubleshooting Guide for Low this compound Yield

Low yields are a common challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving potential causes.

Problem Area 1: Raw Material Quality and Preparation
Question Possible Cause Recommended Solution
Is the starting plant material of good quality? Incorrect botanical identification, improper harvesting time, or poor storage conditions leading to degradation of this compound.Verify the botanical identity of the plant material (Citrus junos or Murraya koenigii). Harvest seeds at maturity. Ensure the material is properly dried and stored in a cool, dark, and dry place to prevent compound degradation.
Is the plant material properly prepared? Inadequate grinding or pulverization, resulting in poor solvent penetration.Grind the dried seed shells or seeds to a fine, uniform powder. This increases the surface area available for extraction, allowing for more efficient solvent interaction.
Problem Area 2: Extraction Parameters
Question Possible Cause Recommended Solution
Is the extraction solvent optimal? The polarity of the solvent may not be suitable for this compound, which is a semi-polar compound.Polar solvents like methanol (B129727), ethanol, and acetone, or their aqueous mixtures, are commonly used for furanocoumarin extraction.[8] Methanol was used effectively for the initial extraction of Citrus junos seed shells from which this compound was isolated.[1] Experiment with different solvent systems and polarities to find the optimal choice for your specific material.
Are the extraction time and temperature appropriate? Insufficient extraction time can lead to incomplete extraction. Excessive temperature can cause degradation of thermolabile compounds.For MAE of furanocoumarins, optimal temperatures have been found to be between 70°C and 90°C with extraction times as short as 10 minutes.[3] For UAE, a duration of 20-40 minutes is often effective. It is crucial to optimize these parameters for your specific setup.
Is the solvent-to-solid ratio correct? An insufficient volume of solvent may not be enough to fully extract the compound from the plant matrix.A higher solvent-to-solid ratio generally improves extraction efficiency. For MAE of furanocoumarins from Heracleum sosnowskyi, an optimal ratio was found to be 20:1 (mL of solvent to g of plant material).[3]
Problem Area 3: Purification and Isolation
Question Possible Cause Recommended Solution
Is the purification method causing product loss? Inefficient separation from other components in the crude extract. Loss of compound during solvent partitioning or chromatographic steps.Bioactivity-guided fractionation using column chromatography is an effective method for isolating this compound.[1] Use appropriate stationary phases (e.g., silica (B1680970) gel) and monitor fractions using Thin-Layer Chromatography (TLC) or HPLC to minimize the loss of the target compound.
Is the compound degrading after extraction? Furanocoumarins can be sensitive to light and high temperatures.Store extracts and purified compounds in a cool, dark place. Use amber vials to protect from light. Minimize exposure to heat during solvent removal by using a rotary evaporator at a controlled temperature.

Data on Furanocoumarin Extraction Yields

The following tables summarize quantitative data on furanocoumarin extraction from various studies, providing a comparison of different methods and conditions.

Table 1: Comparison of Extraction Yields of Furanocoumarins from Heracleum sosnowskyi using MAE [3][9]

CompoundExtraction SolventTemperature (°C)Time (min)Yield (mg/g)
AngelicinHexane70102.3
PsoralenHexane70100.15
MethoxsalenHexane70100.76
BergaptenHexane70103.14

Table 2: Comparison of Khellin Yield from Ammi majus Fruits using UAE

Extraction MethodSolventTemperature (°C)Time (min)Solvent-to-Drug Ratio (v/w)Yield (% w/w)
UAE (Optimized)Methanol63.8429.5121.646.21
UAE (Experimental)Methanol6430226.86

Experimental Protocols

Protocol 1: Bioactivity-Guided Fractionation for this compound from Citrus junos Seed Shells

This protocol is based on the methodology described for the isolation of this compound.[1]

  • Preparation of Plant Material: Air-dry Citrus junos seeds and remove the oil. The remaining seed shells should be ground into a fine powder.

  • Initial Extraction:

    • Macerate the powdered seed shells (CSS) in 100% methanol at room temperature.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition it successively with n-hexane, ethyl acetate (B1210297), and n-butanol.

    • Evaluate the anti-inflammatory activity (e.g., nitric oxide production inhibition in LPS-induced RAW 264.7 cells) of each fraction to identify the most active one. The ethyl acetate fraction has been reported to be highly active.[1]

  • Column Chromatography:

    • Subject the most active fraction to silica gel column chromatography.

    • Elute the column with a gradient solvent system, such as a mixture of chloroform (B151607) and methanol, gradually increasing the polarity.

  • Fraction Collection and Analysis:

    • Collect the fractions and monitor them by TLC.

    • Combine fractions with similar TLC profiles.

  • Further Purification:

    • Subject the combined active fractions to further purification steps, such as preparative HPLC or repeated column chromatography, to isolate pure this compound.

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Furanocoumarins

This is a generalized protocol for the efficient extraction of furanocoumarins.

  • Sample Preparation: Air-dry the plant material (e.g., Citrus junos seed shells) and grind it into a fine powder.

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.

    • Add a suitable solvent (e.g., 20 mL of methanol).

    • Immerse an ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.

    • Apply ultrasound at a specific frequency (e.g., 20-100 kHz) and power for a defined duration (e.g., 30 minutes). The temperature can be controlled using a cooling water bath.

  • Separation:

    • After extraction, separate the mixture by filtration or centrifugation.

    • Collect the supernatant (the extract).

  • Solvent Removal: Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude furanocoumarin extract.

Visualizations

Furanocoumarin Biosynthesis Pathway

The biosynthesis of furanocoumarins like this compound originates from the phenylpropanoid and mevalonate (B85504) pathways, with umbelliferone (B1683723) serving as a key precursor.[8][10]

Furanocoumarin_Biosynthesis pathway Shikimate & Phenylpropanoid Pathways umbelliferone Umbelliferone (7-hydroxycoumarin) pathway->umbelliferone prenylation_linear Prenylation at C6 umbelliferone->prenylation_linear PT prenylation_angular Prenylation at C8 umbelliferone->prenylation_angular PT mevalonate Mevalonate Pathway dmapp DMAPP mevalonate->dmapp dmapp->prenylation_linear dmapp->prenylation_angular linear_intermediate Marmesin prenylation_linear->linear_intermediate CYP450 angular_intermediate Osthenol -> Columbianetin prenylation_angular->angular_intermediate CYP450 linear_furanocoumarins Linear Furanocoumarins (e.g., Psoralen) linear_intermediate->linear_furanocoumarins Psoralen Synthase angular_furanocoumarins Angular Furanocoumarins (e.g., Angelicin, this compound) angular_intermediate->angular_furanocoumarins Angelicin Synthase

Caption: Biosynthesis pathway of linear and angular furanocoumarins.

Experimental Workflow for this compound Isolation

This diagram illustrates the logical steps involved in the bioactivity-guided isolation of this compound.

Isogosferol_Extraction_Workflow start Start: Dried Citrus junos Seed Shells extraction Methanol Extraction start->extraction partition Solvent Partitioning (Hexane, EtOAc, BuOH) extraction->partition bioassay Bioactivity Assay (e.g., NO Inhibition) partition->bioassay Select most active fraction column_chrom Silica Gel Column Chromatography bioassay->column_chrom hplc Preparative HPLC column_chrom->hplc Purify active sub-fractions end Pure this compound hplc->end

Caption: Workflow for this compound isolation from Citrus junos.

References

Technical Support Center: Isogosferol Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Isogosferol to prevent its degradation. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. It has been isolated from Citrus junos seed shells and exhibits anti-inflammatory properties. Maintaining the stability of this compound is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of biological activity and the formation of unknown impurities.

Q2: What are the primary factors that can cause this compound degradation?

Based on the general stability of furanocoumarins, the primary factors that can lead to the degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • Light: Furanocoumarins are known to be photosensitive and can degrade upon exposure to UV and visible light.

  • pH: Extremes in pH (highly acidic or basic conditions) can cause hydrolysis of the compound.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of this compound.

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lower (frozen)Reduces the rate of chemical and enzymatic degradation. Studies on other furanocoumarins show better stability at lower temperatures.[1]
Light In the dark (amber vials or wrapped in aluminum foil)Protects the compound from photodegradation. Furanocoumarins are photoactive molecules.[2][3]
Atmosphere Under an inert gas (e.g., argon or nitrogen)Minimizes the risk of oxidative degradation.
Form Solid (lyophilized powder)More stable than in solution. If in solution, use a non-reactive, anhydrous solvent.
Container Tightly sealed, non-reactive containers (e.g., glass)Prevents contamination from moisture and air.

Q4: I have this compound in a solution. How should I store it?

If you must store this compound in solution, it is recommended to:

  • Use a high-purity, anhydrous solvent in which this compound is stable.

  • Divide the solution into small aliquots to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

  • Protect the solution from light at all times.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of biological activity in my this compound sample. Degradation of the compound.1. Verify the storage conditions of your sample against the recommended guidelines. 2. Perform an analytical check (e.g., HPLC-UV or LC-MS) to assess the purity of your sample. 3. If degradation is confirmed, procure a new, quality-controlled batch of this compound.
I see extra peaks in my HPLC/LC-MS analysis of an old this compound sample. Formation of degradation products.1. Compare the chromatogram with that of a fresh, high-purity standard of this compound. 2. Consider performing a forced degradation study (see experimental protocol below) to identify potential degradation products.
My this compound powder has changed color or appearance. Potential degradation or contamination.Do not use the sample. Discard it and obtain a fresh stock.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

A forced degradation study is essential to understand the stability of this compound and to develop stability-indicating analytical methods. This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[4][5]

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC or UPLC system with a UV/Vis or MS detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis:

      • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

      • Incubate at 60°C for 24 hours.

      • Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis:

      • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

      • Incubate at 60°C for 24 hours.

      • Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation:

      • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

      • Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation:

      • Keep a solid sample of this compound in a temperature-controlled oven at 70°C for 48 hours.

      • Dissolve in the mobile phase before analysis.

    • Photolytic Degradation:

      • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

      • A control sample should be kept in the dark under the same conditions.

  • Analysis:

    • Analyze all samples (stressed and control) by a validated stability-indicating HPLC or UPLC-MS method.

    • The method should be capable of separating the intact this compound from its degradation products.

Data Presentation: Expected Outcome of Forced Degradation Study

The following table summarizes the potential outcomes of the forced degradation study. The percentage of degradation is hypothetical and should be determined experimentally.

Stress ConditionReagent/ConditionIncubation TimeTemperatureExpected Degradation (%)
Acid Hydrolysis 0.1 N HCl24 hours60°C10-30%
Base Hydrolysis 0.1 N NaOH24 hours60°C15-40%
Oxidation 3% H₂O₂24 hoursRoom Temp5-20%
Thermal -48 hours70°C5-15%
Photolytic 1.2 million lux hoursVariableControlled20-50%

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal (Solid, 70°C) stock->thermal Expose to photo Photolytic (Light Exposure) stock->photo Expose to analysis HPLC / UPLC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Data Interpretation (Identify Degradants, Determine Pathways) analysis->data

Caption: Workflow for a forced degradation study of this compound.

Storage_Decision_Tree start This compound Sample q_form Form of Sample? start->q_form solid Solid (Lyophilized) q_form->solid Solid solution Solution q_form->solution Solution store_solid Store at ≤ -20°C Protect from light Inert atmosphere solid->store_solid q_duration Storage Duration? solution->q_duration short_term Short-term (< 1 month) q_duration->short_term Short long_term Long-term (> 1 month) q_duration->long_term Long store_short Store at -20°C Aliquot to avoid freeze-thaw Protect from light short_term->store_short store_long Store at -80°C Aliquot to avoid freeze-thaw Protect from light long_term->store_long

Caption: Decision tree for the proper storage of this compound.

References

Technical Support Center: Overcoming Low Bioavailability of Furanocoumarins in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenges of low in vivo bioavailability of furanocoumarins.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of furanocoumarins?

A1: The low oral bioavailability of many furanocoumarins is primarily attributed to two key factors:

  • Extensive First-Pass Metabolism: Furanocoumarins are significantly metabolized by cytochrome P450 enzymes, particularly CYP3A4, in the small intestine and liver. This metabolic process reduces the amount of active compound that reaches systemic circulation.[1][2][3][4][5]

  • P-glycoprotein (P-gp) Efflux: Furanocoumarins can be substrates for the efflux transporter P-glycoprotein (P-gp), which is present on the apical membrane of intestinal epithelial cells. P-gp actively pumps the absorbed furanocoumarins back into the intestinal lumen, thereby limiting their net absorption.

Q2: Which furanocoumarins are known to be potent inhibitors of CYP3A4?

A2: Several furanocoumarins found in citrus fruits and other plants are potent inhibitors of CYP3A4. This inhibitory action is a key consideration in drug-drug and food-drug interactions. Some of the most notable inhibitors include bergamottin (B190657) and 6',7'-dihydroxybergamottin. Bergapten has also been identified as a potent CYP3A4 inhibitor.

Q3: What are the most promising strategies to enhance the in vivo bioavailability of furanocoumarins?

A3: Several formulation strategies have shown promise in overcoming the low bioavailability of furanocoumarins:

  • Nanoformulations: Encapsulating furanocoumarins into nanocarriers such as nanoemulsions and solid lipid nanoparticles (SLNs) can protect them from enzymatic degradation, improve their solubility, and enhance their absorption.

  • Phospholipid Complexes: Forming complexes of furanocoumarins with phospholipids (B1166683) can improve their lipophilicity and facilitate their transport across the intestinal membrane.

  • Co-administration with Bioenhancers: Utilizing natural compounds that inhibit CYP3A4 and/or P-gp, such as piperine, can reduce the pre-systemic metabolism and efflux of furanocoumarins.

Q4: Can furanocoumarins themselves act as bioenhancers for other drugs?

A4: Yes, due to their inhibitory effects on CYP3A4 and P-gp, certain furanocoumarins can increase the bioavailability of co-administered drugs that are substrates for these proteins. For instance, furanocoumarins in grapefruit juice are well-known for their ability to increase the systemic exposure of various medications.

Troubleshooting Guides

Issue 1: High variability in furanocoumarin permeability in Caco-2 cell assays.
  • Possible Cause: Inconsistent cell monolayer integrity.

    • Troubleshooting Step: Regularly monitor the Transepithelial Electrical Resistance (TEER) of the Caco-2 cell monolayers. Ensure TEER values are stable and within the acceptable range for your laboratory before and after the permeability experiment. A significant drop in TEER suggests a compromised monolayer. Additionally, perform a Lucifer Yellow permeability assay to check for leaky monolayers.

  • Possible Cause: Poor solubility of the furanocoumarin in the assay buffer.

    • Troubleshooting Step: Ensure the furanocoumarin is fully dissolved. A small percentage of a co-solvent like DMSO (typically not exceeding 1%) can be used. Verify that the final concentration of the co-solvent does not affect cell viability or monolayer integrity.

  • Possible Cause: Non-specific binding of the furanocoumarin to the assay plates or apparatus.

    • Troubleshooting Step: Include a recovery assessment in your protocol. Analyze the concentration of the furanocoumarin in the donor and receiver compartments at the end of the experiment to calculate the mass balance. Low recovery may indicate binding issues. Using plates made of low-binding materials can mitigate this problem.

Issue 2: Inconsistent results in CYP3A4 inhibition assays.
  • Possible Cause: Time-dependent inhibition not accounted for.

    • Troubleshooting Step: Some furanocoumarins are mechanism-based inhibitors, meaning their inhibitory potency increases with pre-incubation time. Conduct experiments with and without a pre-incubation period of the furanocoumarin with the microsomes before adding the substrate to determine if time-dependent inhibition is occurring.

  • Possible Cause: Substrate-dependent inhibition.

    • Troubleshooting Step: The inhibitory effect of a compound on CYP3A4 can sometimes vary depending on the substrate used in the assay. If possible, confirm the inhibitory potential of your furanocoumarin using at least two different CYP3A4 substrates.

  • Possible Cause: Issues with the microsomal preparation.

    • Troubleshooting Step: Ensure the human liver microsomes are of high quality and have been stored correctly. Always include a known potent inhibitor (e.g., ketoconazole) as a positive control to validate the activity of the microsomes in each experiment.

Issue 3: Difficulty in interpreting P-glycoprotein efflux assay results.
  • Possible Cause: Low P-gp expression in the cell line.

    • Troubleshooting Step: Use a positive control substrate known to have a high efflux ratio (e.g., digoxin (B3395198) or rhodamine 123) to confirm the functionality of the P-gp transporters in your cell model (e.g., Caco-2 or MDCK-MDR1 cells).

  • Possible Cause: The furanocoumarin is a weak substrate or not a substrate of P-gp.

    • Troubleshooting Step: If the efflux ratio is low (typically < 2), the compound is unlikely to be a significant P-gp substrate. To confirm, perform the transport assay in the presence of a potent P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated transport.

  • Possible Cause: Saturation of the P-gp transporter at the tested concentration.

    • Troubleshooting Step: Perform the bidirectional permeability assay at multiple concentrations of the furanocoumarin. Efflux ratios may decrease at higher concentrations if the transporter becomes saturated.

Quantitative Data Summary

Table 1: In Vitro Inhibition of CYP3A4 by Select Furanocoumarins

FuranocoumarinSubstrateIC50 (µM)Source
BergaptenQuinine19-36
6',7'-dihydroxybergamottinVinblastine0.45
BergamottinVinblastine1.0
FC726Vinblastine0.075
ImperatorinMacitentan (HLM)6.97

Table 2: Pharmacokinetic Parameters of Furanocoumarins

FuranocoumarinFormulationAnimal ModelAbsolute Bioavailability (%)Tmax (h)Cmax (µg/mL)AUC (µg·h/mL)Source
ImperatorinOral SolutionRatLow (not specified)1.230.953.42
ImperatorinSustained-Release TabletBeagle Dog127.25 (relative to plain tablet)---
OxypeucedaninOral SolutionRat10.263.38--
ColumbianetinOral SolutionRatNot specified0.3-0.517-42 (dose-dependent)-

Experimental Protocols

Protocol 1: Preparation of Furanocoumarin-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol is a general guideline and should be optimized for each specific furanocoumarin.

Materials:

  • Furanocoumarin (e.g., Bergapten, Imperatorin)

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

  • High-pressure homogenizer

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature 5-10°C above its melting point. Dissolve the furanocoumarin in the molten lipid with continuous stirring to ensure a homogenous mixture.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm for 10-15 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles). The temperature should be maintained above the lipid's melting point during this process.

  • Cooling and SLN Formation: Cool the resulting nanoemulsion to room temperature under gentle stirring. The lipid will recrystallize, forming the solid lipid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

Protocol 2: Preparation of Furanocoumarin-Phospholipid Complex by Solvent Evaporation Method

Materials:

  • Furanocoumarin

  • Phosphatidylcholine (e.g., from soybean)

  • Anhydrous ethanol (B145695) (or another suitable solvent)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the furanocoumarin and phosphatidylcholine in a specific molar ratio (e.g., 1:1, 1:2) in anhydrous ethanol in a round-bottom flask.

  • Reaction: Reflux the mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2 hours) with constant stirring.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to obtain a thin lipid film on the flask wall.

  • Drying: Further dry the film under vacuum for several hours to remove any residual solvent.

  • Collection: Scrape the dried complex from the flask and store it in a desiccator.

  • Characterization: Confirm the formation of the complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD). Evaluate the complex for its apparent solubility and dissolution rate.

Protocol 3: In Vitro Caco-2 Permeability Assay

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12- or 24-well plates)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Furanocoumarin stock solution

  • Analytical equipment (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers. Only use inserts with TEER values within the established acceptable range.

  • Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer and equilibrate them at 37°C.

  • Transport Experiment (Apical to Basolateral):

    • Add the furanocoumarin dosing solution to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh buffer.

  • Transport Experiment (Basolateral to Apical for Efflux Ratio):

    • Add the furanocoumarin dosing solution to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

    • Follow the same incubation and sampling procedure as for the A-B transport.

  • Sample Analysis: Analyze the concentration of the furanocoumarin in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp B-A / Papp A-B).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation In Vitro Investigation cluster_strategy Formulation Strategy cluster_evaluation Preclinical Evaluation cluster_outcome Desired Outcome Problem Low In Vivo Bioavailability of Furanocoumarin Metabolism CYP3A4 Metabolism Assay Problem->Metabolism Is it metabolized? Efflux P-gp Efflux Assay (e.g., Caco-2) Problem->Efflux Is it effluxed? Nano Nanoformulation (SLN, Nanoemulsion) Metabolism->Nano Formulate to protect Complex Phospholipid Complexation Metabolism->Complex Efflux->Nano Formulate to bypass Efflux->Complex InVitro In Vitro Characterization (Solubility, Dissolution) Nano->InVitro Complex->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo Outcome Enhanced Bioavailability InVivo->Outcome

Caption: Experimental workflow for overcoming low bioavailability.

signaling_pathways cluster_imperatorin Imperatorin cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/AKT Pathway cluster_bergapten Bergapten IMP Imperatorin MAPK MAPK IMP->MAPK inhibits IKK IKK IMP->IKK inhibits PI3K PI3K IMP->PI3K inhibits ERK ERK MAPK->ERK NFKB NF-κB IkB IκBα IKK->IkB phosphorylates IkB->NFKB releases AKT AKT PI3K->AKT BP Bergapten BP->NFKB modulates BP->PI3K modulates JNK JNK BP->JNK modulates

Caption: Signaling pathways modulated by furanocoumarins.

References

Technical Support Center: Refining HPLC Methods for Isogosferol Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Isogosferol.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during HPLC purity analysis of small molecules like this compound?

Common issues encountered during HPLC analysis include pressure abnormalities, leaks, problems with peak shape (tailing, fronting, splitting), retention time shifts, and baseline noise or drift.[1][2] These problems can stem from various sources, including the mobile phase, column, instrument components (pump, injector, detector), or the sample itself.[3][4]

Q2: How can I prevent frequent HPLC problems?

Regular preventive maintenance is crucial to minimize HPLC issues.[1] This includes routine replacement of worn parts like pump seals, using guard columns to protect the analytical column, and ensuring proper mobile phase preparation (degassing and filtration).[2][5] Keeping detailed records of system performance and maintenance can also help in early detection of developing problems.[5]

Q3: My peaks are tailing. What could be the cause and how do I fix it?

Peak tailing can be caused by several factors, including column contamination, secondary interactions between the analyte and the stationary phase, or extra-column band broadening.[2][6] To address this, you can try cleaning the column with a strong solvent, adjusting the mobile phase pH to ensure the analyte is in a single ionic form, or using a column with a different stationary phase chemistry.[6] Checking for and minimizing the length of tubing between the column and detector can also help reduce extra-column effects.[7]

Q4: Why are my retention times shifting?

Shifting retention times can be attributed to changes in mobile phase composition, flow rate instability, column temperature fluctuations, or a contaminated column.[2][6] Ensure the mobile phase is prepared consistently and is stable over time.[4] It's also important to allow the column to equilibrate fully with the mobile phase before starting a sequence.[7] A thermostat column oven should be used to maintain a consistent temperature.[7]

Q5: I'm observing baseline noise or drift. What should I do?

Baseline noise or drift can be caused by an improperly degassed mobile phase, a contaminated or failing detector lamp, or impurities in the mobile phase.[2][3] Purging the system and ensuring the mobile phase is thoroughly degassed can often resolve the issue.[5] If the problem persists, cleaning the detector flow cell or replacing the detector lamp may be necessary.[7]

Troubleshooting Guide

This guide provides a systematic approach to resolving common HPLC problems.

Problem: High Backpressure

  • Possible Cause 1: Blockage in the system.

    • Solution: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. If the pressure drops after disconnecting the column, the column is likely blocked. Try back-flushing the column with an appropriate solvent. If the blockage is in the tubing or fittings, they may need to be replaced.

  • Possible Cause 2: Precipitated buffer in the mobile phase.

    • Solution: Ensure that the mobile phase components are miscible and that the buffer concentration is below its solubility limit in the mobile phase mixture.[1] Flush the system with a high-aqueous wash to dissolve precipitated salts.[1]

Problem: No Peaks or Very Small Peaks

  • Possible Cause 1: Injection issue.

    • Solution: Verify that the autosampler is functioning correctly and that the sample vials contain sufficient volume without air bubbles. Manually inject a standard to confirm that the rest of the system is working.

  • Possible Cause 2: Detector issue.

    • Solution: Check that the detector lamp is on and that the correct wavelength is set for your analyte.[2]

Problem: Split Peaks

  • Possible Cause 1: Column void or contamination.

    • Solution: A void at the head of the column can cause peak splitting. This often requires replacing the column.[1] Contamination on the column inlet frit can also be a cause; try reversing and flushing the column (disconnected from the detector).

  • Possible Cause 2: Sample solvent incompatibility.

    • Solution: The sample solvent should be weaker than or similar in strength to the mobile phase. If the sample is dissolved in a much stronger solvent, it can lead to peak distortion.[6]

Data Presentation

Table 1: Typical Starting Parameters for HPLC Method Development for this compound Purity Analysis

ParameterRecommendationRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle sizeC18 is a good starting point for many small molecules due to its versatility. Smaller particle sizes offer higher efficiency.
Mobile Phase A 0.1% Formic Acid or Acetic Acid in WaterProvides good peak shape for acidic and neutral compounds and is compatible with mass spectrometry.
Mobile Phase B Acetonitrile or Methanol (B129727)Common organic modifiers with different selectivities. Acetonitrile is often preferred for its lower viscosity and UV transparency.
Gradient 5% to 95% B over 10-20 minutesA broad gradient is useful for initial screening to determine the approximate elution conditions.
Flow Rate 0.2 - 1.0 mL/min for 2.1 - 4.6 mm ID columnsA typical flow rate to ensure good chromatography without excessive pressure.
Column Temperature 25 - 40 °CElevated temperatures can improve peak shape and reduce viscosity, but stability of the analyte should be considered.
Detection Wavelength UV-Vis Diode Array Detector (DAD/PDA)A DAD allows for the monitoring of multiple wavelengths and assessment of peak purity. Start by analyzing the UV spectrum of this compound to find the absorbance maximum.
Injection Volume 1 - 10 µLShould be optimized to avoid column overloading.

Experimental Protocols

Protocol: HPLC Method for Purity Analysis of this compound

This protocol outlines a general procedure for determining the purity of an this compound sample.

1. Materials and Reagents

  • This compound reference standard and sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV-Vis or DAD/PDA detector

  • C18 analytical column

2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards across a suitable concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a concentration within the calibration range.

3. Chromatographic Conditions

  • Use the starting parameters outlined in Table 1, or an already developed method.

  • Equilibrate the column with the initial mobile phase composition for at least 15-30 minutes or until a stable baseline is achieved.

4. Analysis

  • Inject a blank (solvent) to ensure there are no interfering peaks.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solution. It is recommended to inject samples in duplicate or triplicate.

5. Data Analysis

  • Integrate the peak corresponding to this compound in the chromatograms of the standards and the sample.

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the linearity (R² value).[8]

  • Calculate the concentration of this compound in the sample solution using the calibration curve.

  • Determine the purity of the sample by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram (Area % = [Area of this compound Peak / Total Peak Area] x 100).

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation & Reporting A Method Development Goals B Sample & Standard Prep A->B C Mobile Phase Prep A->C G Sample Injections B->G D System Equilibration C->D E Blank Injection D->E F Standard Injections E->F F->G H Peak Integration F->H G->H I Calibration Curve H->I J Purity Calculation H->J I->J K Method Validation J->K L Generate Report K->L HPLC_Troubleshooting Start High Backpressure Observed Q1 Disconnect Column. Pressure Drops? Start->Q1 A1_Yes Column is Blocked Q1->A1_Yes Yes A1_No Blockage is Upstream Q1->A1_No No Sol1 Action: Reverse & Flush Column or Replace Column A1_Yes->Sol1 Q2 Check In-line Filter & Tubing A1_No->Q2 Sol2 Action: Replace Clogged Component Q2->Sol2

References

Managing cytotoxicity of Isogosferol at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Currently, publicly available scientific literature on Isogosferol primarily focuses on its anti-inflammatory properties at concentrations that are not cytotoxic to the cell lines tested (e.g., RAW 264.7 macrophages). The information presented below is based on general principles of managing cytotoxicity for research compounds. Should you have specific data indicating cytotoxic effects of this compound at high concentrations, we recommend interpreting it in conjunction with the general troubleshooting guidance provided herein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a furanocoumarin that has been isolated from the seed shells of Citrus junos.[1][2][3] Current research demonstrates its potential as an anti-inflammatory agent.[1][2][3]

Q2: At what concentrations is this compound typically studied?

In studies on RAW 264.7 macrophages, this compound has been shown to be non-cytotoxic at concentrations up to 200 μM.[1]

Q3: What is the known mechanism of action of this compound?

This compound has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cells.[1][2][3] This anti-inflammatory effect is associated with the suppression of the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the activation of the NF-κB signaling pathway.[1]

Troubleshooting Guide: Managing Unexpected Cytotoxicity

If you are observing cytotoxicity with this compound at high concentrations in your experiments, consider the following troubleshooting steps.

Issue Potential Cause Recommended Solution
High variability in cytotoxicity assay results. Pipetting errors, presence of bubbles, or inconsistent cell seeding.Ensure careful pipetting to avoid bubbles. Seed cells at an optimal, consistent density.[4]
High background in control wells of a colorimetric assay (e.g., MTT). Contamination of media or reagents, or issues with the solubilizing agent.Use fresh, sterile reagents. Ensure complete solubilization of formazan (B1609692) crystals in MTT assays.[4]
Unexpectedly high cytotoxicity across all concentrations. Error in compound dilution, stressed or unhealthy cells, or contamination.Verify the concentration of your this compound stock solution. Ensure cells are healthy and within an optimal passage number. Check for signs of contamination in your cell cultures.
Cell death observed is not consistent with apoptosis. The compound may be inducing necrosis or other forms of cell death at high concentrations.Utilize multiple cytotoxicity assays to differentiate between apoptosis and necrosis (e.g., Annexin V/PI staining, LDH assay).

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.[4]

Western Blot for Signaling Pathway Analysis

This protocol allows for the detection of specific proteins involved in cellular signaling pathways.

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, ERK, NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_0 Troubleshooting High this compound Cytotoxicity High_Cytotoxicity High Cytotoxicity Observed Check_Concentration Verify this compound Concentration High_Cytotoxicity->Check_Concentration Assess_Cell_Health Assess Cell Health and Passage Number High_Cytotoxicity->Assess_Cell_Health Check_Contamination Check for Contamination High_Cytotoxicity->Check_Contamination Optimize_Assay Optimize Cytotoxicity Assay High_Cytotoxicity->Optimize_Assay

Caption: Troubleshooting workflow for unexpected cytotoxicity.

G cluster_1 This compound's Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK1/2) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Inflammatory_Mediators iNOS, COX-2, IL-1β MAPK_Pathway->Inflammatory_Mediators NFkB_Pathway->Inflammatory_Mediators This compound This compound This compound->MAPK_Pathway inhibits This compound->NFkB_Pathway inhibits

Caption: Known anti-inflammatory pathway of this compound.

References

Technical Support Center: Isogosferol Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Isogosferol in various bioactivity assays. Our goal is to help you achieve more consistent and reliable results by addressing common sources of experimental variability.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues you may encounter during your experiments with this compound.

High Variability in Anti-inflammatory Assay Results

Question: Why am I observing significant variability between replicates in my nitric oxide (NO) production assay with this compound-treated RAW 264.7 macrophages?

Answer: High variability in NO production assays can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Cell Health and Density:

    • Cell Passage Number: Ensure you are using RAW 264.7 cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responses to stimuli.

    • Cell Viability: Always perform a cell viability assay, such as the MTT assay, concurrently with your NO assay.[1] this compound itself might affect cell viability at higher concentrations, leading to inconsistent NO production.

    • Seeding Density: Uneven cell seeding is a common cause of variability. Ensure a single-cell suspension and optimize your seeding density to achieve a consistent monolayer.[2][3] Moving the plate too quickly after seeding can cause cells to accumulate at the edges of the wells.[3]

  • Reagent and Compound Handling:

    • This compound Stock Solution: Ensure your this compound stock solution is properly dissolved and stored. Prepare fresh dilutions for each experiment from a validated stock to avoid degradation.

    • LPS Stimulation: The concentration and purity of lipopolysaccharide (LPS) are critical. Use a consistent lot of LPS and ensure it is reconstituted and stored correctly. Titrate your LPS to determine the optimal concentration for stimulating your specific cell batch.

    • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of concentrated this compound or LPS, can introduce significant errors.[2] Calibrate your pipettes regularly and use appropriate pipetting techniques.

  • Assay Protocol and Timing:

    • Incubation Times: Adhere strictly to optimized incubation times for both this compound pre-treatment and LPS stimulation.[4] The timing of these steps can significantly impact the inflammatory response.

    • Griess Reagent: The Griess reagent for NO detection has a limited shelf life once prepared. Always use freshly prepared reagent for accurate and consistent measurements.

Loss of this compound Bioactivity

Question: My this compound is no longer showing the expected inhibitory effect on iNOS and COX-2 expression. What could be the cause?

Answer: A perceived loss of bioactivity can be due to compound integrity, cellular response, or technical issues with the assay itself.

  • Compound Integrity:

    • Storage: this compound, like many natural products, can be sensitive to light, temperature, and repeated freeze-thaw cycles. Aliquot your stock solution and store it protected from light at the recommended temperature.

    • Purity: The purity of the this compound can vary between suppliers or batches.[4] If you suspect contamination or degradation, consider obtaining a new batch or re-purifying your existing stock.

  • Cellular Factors:

    • Cell Line Authenticity: Periodically verify the identity of your RAW 264.7 cell line to ensure it has not been misidentified or contaminated.

    • Mycoplasma Contamination: Mycoplasma infection can alter cellular responses to stimuli. Regularly test your cell cultures for mycoplasma contamination.

  • Western Blotting/Protein Analysis:

    • Protein Extraction: Ensure your lysis buffer is effective and contains protease and phosphatase inhibitors to prevent degradation of your target proteins (iNOS, COX-2).

    • Antibody Performance: The primary antibodies for iNOS and COX-2 may have lost efficacy. Use a positive control to validate antibody performance and consider purchasing new, validated antibodies if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound in anti-inflammatory assays?

A1: Based on studies using LPS-stimulated RAW 264.7 macrophages, this compound has been shown to be effective in the concentration range of 25 µM to 200 µM for inhibiting NO production and the expression of iNOS and COX-2.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.

Q3: Can I use a different cell line to test this compound's bioactivity?

A3: Yes, but the bioactivity and effective concentration of this compound may vary depending on the cell line.[5] Different cell types have distinct signaling pathways and metabolic rates that can influence the compound's effect.[2] When using a new cell line, it is essential to re-optimize all experimental parameters, including seeding density, treatment duration, and the effective concentration range of this compound.

Q4: My IC50 value for this compound differs from published data. Why?

A4: Variations in IC50 values are common and can be attributed to several factors:[4]

  • Experimental Conditions: Differences in cell culture media (e.g., serum percentage), incubation times, and cell density can all impact the calculated IC50.[4][6]

  • Assay Method: The specific assay used to measure the endpoint (e.g., different viability dyes, detection methods) can yield different IC50 values.[7]

  • Data Analysis: The mathematical model used to calculate the IC50 from the dose-response curve can also lead to variations.[7]

  • Compound Purity: As mentioned earlier, the purity of the this compound can significantly affect its potency.[4]

Data Presentation

Table 1: this compound Concentration Effects on Inflammatory Markers in LPS-stimulated RAW 264.7 Cells

Concentration (µM)NO Production InhibitioniNOS ExpressionCOX-2 ExpressionIL-1β Release InhibitionpERK1/2 Phosphorylation
25Noticeable ReductionReducedReduced--
50Significant ReductionSignificantly ReducedSignificantly ReducedSignificant ReductionReduced
100Strong ReductionStrongly ReducedStrongly ReducedStrong ReductionSignificantly Reduced
200Very Strong ReductionVery Strongly ReducedVery Strongly ReducedVery Strong ReductionStrongly Reduced

This table summarizes qualitative data from studies on this compound's anti-inflammatory effects.[1] The exact quantitative values can vary between experiments.

Experimental Protocols

Protocol: Nitric Oxide (NO) Production Assay
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 25, 50, 100, 200 µM) for 1 hour.[1]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 16-24 hours to induce NO production.[1]

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Protocol: Western Blot for iNOS and COX-2 Expression
  • Cell Lysis: After treatment with this compound and LPS, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities relative to the loading control.

Visualizations

Isogosferol_Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway ERK_Pathway MAPK/ERK Pathway TLR4->ERK_Pathway pNFkB pNF-κB NFkB_Pathway->pNFkB pERK pERK1/2 ERK_Pathway->pERK This compound This compound This compound->NFkB_Pathway Inhibits This compound->ERK_Pathway Inhibits Nucleus Nucleus pERK->Nucleus pNFkB->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 IL1b IL-1β Gene_Expression->IL1b

Caption: this compound's anti-inflammatory signaling pathway.

Troubleshooting_Workflow Start High Variability in Assay Check_Cells 1. Check Cell Health - Passage Number - Viability (MTT) - Seeding Density Start->Check_Cells Cells_OK Cells OK? Check_Cells->Cells_OK Check_Reagents 2. Check Reagents - this compound Stock - LPS Aliquots - Pipette Calibration Cells_OK->Check_Reagents Yes Optimize_Cells Optimize Cell Culture - Use Low Passage - Adjust Seeding Cells_OK->Optimize_Cells No Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Protocol 3. Review Protocol - Incubation Times - Fresh Griess Reagent Reagents_OK->Check_Protocol Yes Prepare_New Prepare Fresh Reagents - New this compound Dilutions - Calibrate Pipettes Reagents_OK->Prepare_New No Resolved Issue Resolved Check_Protocol->Resolved Optimize_Cells->Check_Cells Prepare_New->Check_Reagents

Caption: Troubleshooting workflow for assay variability.

References

Validation & Comparative

Isogosferol's Anti-Inflammatory Prowess: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the furanocoumarin Isogosferol demonstrates its significant anti-inflammatory activity, positioning it as a noteworthy candidate for further investigation in drug development. This guide provides a comparative overview of this compound's effects against other known anti-inflammatory coumarins, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Quantitative Comparison of Anti-Inflammatory Activity

This compound has been shown to potently inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells).[1] A comparative analysis of its half-maximal inhibitory concentration (IC50) with other coumarins highlights its relative efficacy.

CompoundAssayCell LineStimulantIC50Reference
This compound Nitric Oxide (NO) ProductionRAW 264.7LPS148 µM[1]
Esculetin (B1671247) Nitric Oxide (NO) ProductionRat HepatocytesIL-1β34 µM[2]
Scopoletin 5-Lipoxygenase (5-LOX) Activity--1.76 µM[3]
Daphnetin (B354214) Leukotriene B4 (LTB4) GenerationRat Peritoneal LeukocytesCalimycin1-75 µM[4]
Fraxetin Leukotriene B4 (LTB4) GenerationRat Peritoneal LeukocytesCalimycin1-75 µM

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including cell types, stimuli, and specific assays used.

Unraveling the Mechanism: Key Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating crucial signaling pathways involved in the inflammatory cascade. Experimental evidence indicates that this compound inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. Furthermore, it has been shown to reduce the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway, and suppress the activation of Nuclear Factor-kappa B (NF-κB).

Other coumarins also exhibit anti-inflammatory actions through similar mechanisms. For instance, esculetin and daphnetin are known to inhibit NF-κB and MAPK signaling pathways. Fraxetin has also been reported to suppress the PI3K/Akt/NF-κB signaling pathway in activated microglia.

Below are diagrams illustrating the general experimental workflow for assessing anti-inflammatory activity and the key signaling pathways involved.

Experimental_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_treatment Treatment cluster_assays Anti-inflammatory Assays RAW 264.7 Macrophages RAW 264.7 Macrophages LPS Stimulation LPS Stimulation RAW 264.7 Macrophages->LPS Stimulation Coumarin Treatment Coumarin Treatment LPS Stimulation->Coumarin Treatment NO Production (Griess Assay) NO Production (Griess Assay) Coumarin Treatment->NO Production (Griess Assay) iNOS/COX-2 Expression (Western Blot) iNOS/COX-2 Expression (Western Blot) Coumarin Treatment->iNOS/COX-2 Expression (Western Blot) Cytokine Levels (ELISA) Cytokine Levels (ELISA) Coumarin Treatment->Cytokine Levels (ELISA) Signaling Pathway Analysis Signaling Pathway Analysis Coumarin Treatment->Signaling Pathway Analysis

General experimental workflow for evaluating anti-inflammatory activity.

Signaling_Pathways cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling Cascades cluster_nucleus Nuclear Events & Gene Expression cluster_inhibition Inhibition by Coumarins LPS LPS MAPK MAPK (ERK, p38, JNK) LPS->MAPK IKK IKK LPS->IKK NF-κB_nuc NF-κB (nucleus) MAPK->NF-κB_nuc activates IκBα IκBα IKK->IκBα phosphorylates & degrades NF-κB NF-κB (p65/p50) IκBα->NF-κB inhibits NF-κB->NF-κB_nuc translocates Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, Cytokines) NF-κB_nuc->Inflammatory_Genes This compound This compound This compound->MAPK This compound->NF-κB

Key signaling pathways modulated by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere. For experiments, cells are seeded in appropriate plates and allowed to adhere. Cells are then pre-treated with various concentrations of the test coumpound (e.g., this compound) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.

Nitric Oxide (NO) Production Assay

The production of nitric oxide is determined by measuring the accumulation of nitrite (B80452), a stable metabolite of NO, in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). After incubation for 10-15 minutes at room temperature, the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve.

Western Blot Analysis for iNOS and COX-2 Expression

Following treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes are then incubated overnight at 4°C with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH). After washing with TBST, the membranes are incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Analysis of NF-κB and MAPK Signaling Pathways

To assess the activation of NF-κB and MAPK pathways, Western blotting is performed to detect the phosphorylated forms of key signaling proteins. For NF-κB activation, the phosphorylation and degradation of IκBα, and the phosphorylation and nuclear translocation of the p65 subunit are examined. For MAPK activation, the phosphorylation status of ERK1/2, p38, and JNK are analyzed using phospho-specific antibodies. Cellular fractionation can be performed to separate cytoplasmic and nuclear extracts to specifically assess the nuclear translocation of NF-κB p65.

References

Isogosferol: A Comparative Guide to its Cross-Species Efficacy in Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory efficacy of Isogosferol, a furanocoumarin isolated from the seed shells of Citrus junos.[1][2][3] Due to the nascent stage of this compound research, this guide presents its performance in murine macrophage models and draws comparisons with other relevant compounds and established anti-inflammatory drugs. The objective is to offer a clear perspective on its potential and highlight areas for future cross-species and in-vivo investigation.

Executive Summary

This compound has demonstrated significant anti-inflammatory properties in in-vitro murine models.[1][2][3] Its mechanism of action involves the suppression of key inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the pro-inflammatory cytokine interleukin-1β (IL-1β).[1][4] The compound also modulates the ERK1/2 signaling pathway.[1][4] Currently, there is a lack of published in-vivo or cross-species efficacy data for this compound. This guide will compare its in-vitro efficacy in murine cells with data available for other furanocoumarins and standard anti-inflammatory drugs, providing a framework for evaluating its therapeutic potential.

Performance Comparison

In-Vitro Anti-Inflammatory Activity of this compound (Murine Model)

The primary research on this compound has been conducted using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[1][2][3]

ParameterTest SystemThis compound Concentration% Inhibition / EffectReference
NO Production LPS-stimulated RAW 264.7 cells200 µMSignificant attenuation[1][2][3]
iNOS Expression LPS-stimulated RAW 264.7 cells25, 50, 100, 200 µMDose-dependent inhibition[4]
COX-2 Expression LPS-stimulated RAW 264.7 cells25, 50, 100, 200 µMDose-dependent inhibition[4]
IL-1β Release LPS-stimulated RAW 264.7 cells50, 100, 200 µMSignificant inhibition (**p < 0.001 at 200 µM)[4]
ERK1/2 Phosphorylation LPS-stimulated RAW 264.7 cellsNot specifiedReduction[1][2][3]
Comparative In-Vitro Efficacy with Other Furanocoumarins and Standard Drugs

Direct comparative studies of this compound with other compounds are not yet available. The following table provides a reference for the anti-inflammatory activity of other furanocoumarins and standard drugs in similar in-vitro models.

CompoundParameterTest SystemConcentration% Inhibition / IC50Reference
Bergapten NO ProductionLPS-stimulated RAW 264.7 cellsNot specifiedED50 of 01.6±0.003 mg/kg (in-vivo)[5]
Oxypeucedanin Hydrate NO ProductionLPS-stimulated RAW 264.7 cellsNot specifiedED50 of 126.4±0.011 mg/kg (in-vivo)[5]
Phellopterin NO ProductionIL-1β-stimulated rat hepatocytesNot specifiedSignificant suppression[6]
Oxypeucedanin Methanolate NO ProductionIL-1β-stimulated rat hepatocytesNot specifiedSignificant suppression[6]
Diclofenac (B195802) Pain Relief (in-vivo)Osteoarthritis patients150 mg/dayMore effective than celecoxib, naproxen, and ibuprofen[7]
Dexamethasone P/F Ratio Improvement (in-vivo)COVID-19 patientsNot specifiedMore effective than methylprednisolone[8]

Signaling Pathways and Experimental Workflows

This compound's Anti-Inflammatory Signaling Pathway

The following diagram illustrates the known signaling pathway through which this compound exerts its anti-inflammatory effects in LPS-stimulated macrophages.

Isogosferol_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK1_2 ERK1/2 TLR4->ERK1_2 NF_kB NF-κB TLR4->NF_kB This compound This compound This compound->ERK1_2 Inhibits pERK1_2 p-ERK1/2 ERK1_2->pERK1_2 Phosphorylation iNOS iNOS pERK1_2->iNOS COX2 COX-2 pERK1_2->COX2 pNF_kB p-NF-κB NF_kB->pNF_kB Phosphorylation pNF_kB->iNOS pNF_kB->COX2 IL1b IL-1β pNF_kB->IL1b Inflammation Inflammatory Response iNOS->Inflammation COX2->Inflammation IL1b->Inflammation

Caption: this compound's mechanism in LPS-stimulated macrophages.

Experimental Workflow: In-Vitro Anti-Inflammatory Assay

The following diagram outlines a typical workflow for assessing the anti-inflammatory effects of a compound like this compound in a macrophage cell line.

Experimental_Workflow start Start cell_culture Culture RAW 264.7 macrophage cells start->cell_culture seeding Seed cells in plates cell_culture->seeding treatment Pre-treat with this compound (various concentrations) seeding->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation Incubate for a defined period (e.g., 16-24 hours) stimulation->incubation supernatant_collection Collect supernatant incubation->supernatant_collection cell_lysis Lyse cells incubation->cell_lysis no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant_collection->no_assay elisa Cytokine Measurement (ELISA) (e.g., IL-1β) supernatant_collection->elisa western_blot Protein Expression Analysis (Western Blot) (e.g., iNOS, COX-2, p-ERK) cell_lysis->western_blot end End no_assay->end elisa->end western_blot->end

Caption: Workflow for in-vitro anti-inflammatory screening.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary research on this compound.[4]

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells were pre-treated with various concentrations of this compound (25, 50, 100, and 200 µM) for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 16 hours.[4]

Nitric Oxide (NO) Assay
  • Principle: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reaction.

  • Procedure:

    • Collect 100 µL of culture supernatant.

    • Mix with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis
  • Objective: To determine the protein expression levels of iNOS, COX-2, and phosphorylated ERK1/2.

  • Procedure:

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

    • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band density using image analysis software, normalizing to a loading control (e.g., β-actin).[4]

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β
  • Objective: To quantify the concentration of IL-1β in the cell culture supernatant.

  • Procedure:

    • Use a commercially available mouse IL-1β ELISA kit.

    • Follow the manufacturer's instructions for adding standards, samples, and detection antibodies to the pre-coated microplate.

    • After incubation and washing steps, add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).

    • Calculate the concentration of IL-1β based on the standard curve.[4]

Future Directions and Conclusion

The existing data strongly suggests that this compound is a potent anti-inflammatory agent in a murine in-vitro setting.[1][2][3] However, its therapeutic potential is yet to be explored in more complex biological systems. Future research should prioritize:

  • In-vivo studies: To evaluate the efficacy and safety of this compound in animal models of inflammation (e.g., carrageenan-induced paw edema, LPS-induced systemic inflammation).

  • Cross-species efficacy studies: To determine if the anti-inflammatory effects observed in murine cells translate to other species, including human cells.

  • Pharmacokinetic and toxicological studies: To assess the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of this compound.[9][10][11]

  • Direct comparative studies: To benchmark the efficacy of this compound against standard-of-care anti-inflammatory drugs like NSAIDs (e.g., Diclofenac) and corticosteroids (e.g., Dexamethasone).[7][12]

References

A Comparative Analysis of Isogosferol and Traditional COX-2 Inhibitors: A Mechanistic and Efficacy Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the comparative analysis of Isogosferol and other selective COX-2 inhibitors reveals a fundamental difference in their mechanism of action, positioning this compound as a transcriptional regulator of inflammation rather than a direct enzymatic inhibitor. This distinction is critical for researchers and drug development professionals exploring novel anti-inflammatory therapeutics.

This guide provides a comprehensive comparison of this compound, a furanocoumarin with noted anti-inflammatory properties, against established selective cyclooxygenase-2 (COX-2) inhibitors such as Celecoxib, Rofecoxib, and Etoricoxib. While both this compound and traditional COX-2 inhibitors ultimately reduce the production of pro-inflammatory prostaglandins, their methods of achieving this are distinct.

Mechanism of Action: A Tale of Two Pathways

Traditional COX-2 inhibitors, often referred to as "coxibs," function by directly binding to the active site of the COX-2 enzyme, thereby blocking its ability to convert arachidonic acid into prostaglandin (B15479496) H2, a precursor for various pro-inflammatory prostaglandins.

In contrast, this compound does not directly inhibit the COX-2 enzyme. Instead, it acts upstream by inhibiting the expression of the COX-2 gene.[1][2][3] This is achieved through the downregulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][4] By preventing the transcription of the COX-2 gene, this compound effectively reduces the cellular levels of the COX-2 enzyme, leading to a decrease in prostaglandin synthesis.

In Vitro Efficacy: A Quantitative Comparison

The efficacy of direct COX-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their selectivity for COX-2 over the constitutively expressed COX-1 isoform. A higher selectivity ratio (COX-1 IC50 / COX-2 IC50) indicates a more favorable safety profile, with a lower likelihood of gastrointestinal side effects associated with COX-1 inhibition.

While direct IC50 values for this compound's enzymatic inhibition are not applicable due to its mechanism of action, we can compare the reported IC50 values of prominent coxibs to understand their relative potencies.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Celecoxib ~15~0.04~375
Rofecoxib >50~0.018-0.026>1923-2778
Etoricoxib ~116~1.1~106

Note: IC50 values can vary depending on the specific assay conditions.

This compound's efficacy is demonstrated by its ability to inhibit the production of inflammatory mediators in cellular models. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound has been shown to potently attenuate the production of nitric oxide (NO) and inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2.[1][2][3]

Signaling Pathways and Experimental Workflows

To visually represent the distinct mechanisms and the experimental approaches used to evaluate these compounds, the following diagrams are provided.

COX2_Signaling_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_this compound This compound cluster_nucleus Nucleus cluster_coxibs Coxibs (e.g., Celecoxib) Stimuli Stimuli TLR4 TLR4 Stimuli->TLR4 MAPK MAPK TLR4->MAPK IKK IKK TLR4->IKK Isogosferol_action Inhibits Isogosferol_action->MAPK Isogosferol_action->IKK IκB IκB IKK->IκB NFκB_p65_p50 NF-κB (p65/p50) IKK->NFκB_p65_p50 Activates IκB->NFκB_p65_p50 NFκB_p65_p50_n NF-κB (p65/p50) NFκB_p65_p50->NFκB_p65_p50_n Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 Arachidonic_Acid->PGH2 COX-2 COX2_enzyme COX-2 Enzyme Prostaglandins Prostaglandins PGH2->Prostaglandins COX2_Gene COX-2 Gene NFκB_p65_p50_n->COX2_Gene Promotes Transcription COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA COX2_mRNA->COX2_enzyme Translation Coxibs_action Inhibits Coxibs_action->COX2_enzyme

Figure 1: COX-2 Signaling Pathway and Inhibition. This diagram illustrates the distinct points of intervention for this compound and traditional coxibs in the inflammatory cascade.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Assays cluster_invivo In Vivo Analysis Cell_Culture RAW 264.7 Macrophage Culture LPS_Stimulation LPS Stimulation (1 µg/mL) Cell_Culture->LPS_Stimulation Drug_Treatment Treatment with this compound or Coxib LPS_Stimulation->Drug_Treatment Incubation Incubation Drug_Treatment->Incubation Western_Blot Western Blot (COX-2, iNOS, p-NF-κB, p-ERK) Incubation->Western_Blot Griess_Assay Griess Assay (Nitric Oxide) Incubation->Griess_Assay ELISA ELISA (PGE2, Cytokines) Incubation->ELISA Animal_Model Carrageenan-Induced Paw Edema in Rats Drug_Admin Oral Administration of This compound or Coxib Animal_Model->Drug_Admin Paw_Volume Measure Paw Volume (Plethysmometer) Drug_Admin->Paw_Volume Tissue_Analysis Paw Tissue Homogenization and Analysis (PGE2, Cytokines) Paw_Volume->Tissue_Analysis

Figure 2: Experimental Workflow. This flowchart outlines the common in vitro and in vivo methods used to assess the anti-inflammatory effects of COX-2 modulating compounds.

Comparison_Logic This compound This compound Mechanism Mechanism of Action This compound->Mechanism Transcriptional Repression Target Molecular Target This compound->Target NF-κB & MAPK Pathways Efficacy_Metric Efficacy Metric This compound->Efficacy_Metric Inhibition of COX-2 Expression Outcome Biological Outcome This compound->Outcome Reduced Prostaglandin Synthesis Coxibs Traditional COX-2 Inhibitors (e.g., Celecoxib) Coxibs->Mechanism Direct Enzymatic Inhibition Coxibs->Target COX-2 Enzyme Active Site Coxibs->Efficacy_Metric IC50 Value Coxibs->Outcome Reduced Prostaglandin Synthesis Mechanism->Target Target->Efficacy_Metric Efficacy_Metric->Outcome

Figure 3: Comparative Logic Diagram. This diagram highlights the key differences and the shared outcome of this compound and traditional coxibs.

Experimental Protocols

Western Blot Analysis for COX-2 Expression in RAW 264.7 Cells
  • Cell Culture and Treatment: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 6-well plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of this compound or a vehicle control for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris.

  • Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for COX-2. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5][6][7][8]

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar or Sprague-Dawley rats are used for the study. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: Animals are divided into groups and administered this compound, a reference COX-2 inhibitor (e.g., Celecoxib), or a vehicle control orally.

  • Induction of Inflammation: One hour after drug administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group in comparison to the vehicle-treated control group.[9][10][11][12]

Conclusion

This compound presents a compelling alternative mechanism for COX-2 modulation. By targeting the upstream signaling pathways that control COX-2 expression, it offers a different therapeutic strategy compared to the direct enzymatic inhibition of traditional coxibs. This fundamental difference underscores the importance of a multi-faceted approach in the development of novel anti-inflammatory agents. Further in vivo comparative studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound in relation to established COX-2 inhibitors. Researchers in drug development should consider the potential advantages of targeting inflammatory gene expression as a complementary or alternative strategy to direct enzyme inhibition.

References

A Head-to-Head Comparative Analysis of Isogosferol and Established Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Isogosferol, a novel natural compound, against well-established anti-inflammatory drugs: Indomethacin, Ibuprofen, and Dexamethasone. The following sections detail their mechanisms of action, comparative efficacy based on available experimental data, and the underlying signaling pathways.

Introduction

This compound is a furanocoumarin isolated from the seed shells of Citrus junos.[1][2][3] Traditional medicine has utilized Citrus junos for a variety of ailments, including inflammatory disorders.[1][3] Recent scientific investigations have focused on isolating and characterizing its bioactive components, leading to the identification of this compound and its potent anti-inflammatory activities.

Established anti-inflammatory drugs fall into two main categories: Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. Indomethacin and Ibuprofen are widely used NSAIDs that primarily function by inhibiting cyclooxygenase (COX) enzymes. Dexamethasone is a potent synthetic corticosteroid with broad anti-inflammatory and immunosuppressive effects. This guide aims to contextualize the anti-inflammatory profile of this compound by comparing its performance with these standard therapeutic agents.

Mechanism of Action

This compound: The anti-inflammatory activity of this compound is attributed to its ability to suppress key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, this compound has been shown to:

  • Inhibit the production of nitric oxide (NO).

  • Downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Reduce the phosphorylation of extracellular signal-regulated kinases (ERK1/2).

  • Attenuate the release of the pro-inflammatory cytokine interleukin-1 beta (IL-1β).

Indomethacin and Ibuprofen (NSAIDs): These drugs exert their anti-inflammatory effects primarily through the non-selective inhibition of COX enzymes (COX-1 and COX-2). By blocking the activity of these enzymes, NSAIDs prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Dexamethasone (Corticosteroid): Dexamethasone's mechanism of action is more complex. It binds to glucocorticoid receptors, and this complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory proteins, including cytokines and COX-2.

Comparative Analysis of Anti-inflammatory Activity

Direct head-to-head studies of this compound against Indomethacin, Ibuprofen, and Dexamethasone under identical experimental conditions are not yet available in the scientific literature. However, a comparative analysis can be constructed by examining their inhibitory activities on key inflammatory markers from various studies.

CompoundIC50 (µM)IC50 (µg/mL)Notes
This compound 19.55.3Data from Song et al., 2019.
Dexamethasone ~88.234.6Data from a study on Fucus spiralis.
Ibuprofen >400>82.5Significant NO reduction observed at 200 and 400 µM, but IC50 not reached.
Indomethacin Not AvailableNot AvailableData on direct inhibition of NO production in this assay is inconsistent.

Note: IC50 values were converted between µM and µg/mL for comparison where necessary, using the respective molecular weights.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Experimental System
This compound Not AvailableNot AvailableThis compound downregulates COX-2 expression rather than directly inhibiting the enzyme.
Indomethacin 0.0090.31Human peripheral monocytes.
Ibuprofen 1280Human peripheral monocytes.
Dexamethasone No Inhibition0.0073Human articular chondrocytes.

Experimental Protocols

This protocol is based on the methodology described for the evaluation of this compound.

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (this compound or established drugs) for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Nitrite (B80452) Quantification: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. A standard curve using sodium nitrite is generated to calculate the nitrite concentration.

  • Data Analysis: The concentration of the compound that inhibits 50% of the NO production (IC50) is calculated from the dose-response curve.

G cluster_0 Experimental Workflow: NO Inhibition Assay Cell_Culture RAW 264.7 Cell Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Pre-treatment Pre-treat with Test Compound (1h) Seeding->Pre-treatment Stimulation Stimulate with LPS (24h) Pre-treatment->Stimulation Supernatant_Collection Collect Culture Supernatant Stimulation->Supernatant_Collection Griess_Assay Griess Reagent Assay Supernatant_Collection->Griess_Assay Data_Analysis Calculate IC50 Griess_Assay->Data_Analysis

Experimental Workflow for Nitric Oxide Inhibition Assay.

Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting multiple points in the inflammatory signaling cascade initiated by LPS in macrophages.

G LPS LPS TLR4 TLR4 LPS->TLR4 ERK1_2 ERK1/2 TLR4->ERK1_2 NF_kB NF-κB TLR4->NF_kB p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 Nucleus Nucleus p_ERK1_2->Nucleus p_NF_kB p-NF-κB NF_kB->p_NF_kB p_NF_kB->Nucleus iNOS_COX2_gene iNOS & COX-2 Gene Transcription Nucleus->iNOS_COX2_gene IL1b_gene IL-1β Gene Transcription Nucleus->IL1b_gene iNOS_COX2_protein iNOS & COX-2 Protein iNOS_COX2_gene->iNOS_COX2_protein NO_PGs NO & Prostaglandins iNOS_COX2_protein->NO_PGs Inflammation Inflammation NO_PGs->Inflammation IL1b_protein IL-1β Release IL1b_gene->IL1b_protein IL1b_protein->Inflammation This compound This compound This compound->p_ERK1_2 Inhibits Phosphorylation This compound->iNOS_COX2_protein Inhibits Expression This compound->IL1b_protein Inhibits Release

Proposed Anti-inflammatory Signaling Pathway of this compound.

NSAIDs like Indomethacin and Ibuprofen act downstream in the inflammatory cascade by directly inhibiting the activity of COX enzymes.

G Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Cell_Membrane COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NSAIDs NSAIDs (Indomethacin, Ibuprofen) NSAIDs->COX1_COX2 Inhibits

Mechanism of Action of NSAIDs.

Conclusion

This compound demonstrates significant anti-inflammatory potential by inhibiting the production of nitric oxide and the expression of iNOS and COX-2 in a well-established in vitro model of inflammation. Its IC50 for NO inhibition suggests a potency that is comparable to, or in some cases greater than, established anti-inflammatory agents under similar experimental conditions. Unlike NSAIDs that directly inhibit COX enzymes, this compound appears to act further upstream by modulating signaling pathways such as ERK1/2, leading to a downregulation of pro-inflammatory gene expression.

While the available data is promising, further research is warranted to conduct direct head-to-head comparative studies of this compound with a broader range of anti-inflammatory drugs across various in vitro and in vivo models. Such studies will be crucial in fully elucidating the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

Reproducibility of Isogosferol's Effects on Cytokine Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isogosferol, a furanocoumarin isolated from the seed shells of Citrus junos, has demonstrated noteworthy anti-inflammatory properties by modulating the expression of key cytokines. This guide provides a comparative analysis of this compound's effects on cytokine expression, juxtaposed with other known anti-inflammatory agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic candidate. The reproducibility of the cited effects of this compound is based on a single primary study, a factor that warrants consideration in further research.

Comparative Analysis of Cytokine Inhibition

The following table summarizes the inhibitory effects of this compound and selected alternative compounds on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. This cell line is a standard model for in vitro inflammation studies.

CompoundTarget Cytokine/MediatorConcentrationPercent InhibitionCell Line
This compound IL-1β50, 100, 200 µMSignificant reduction (exact % not stated)RAW 264.7
iNOS25, 50, 100, 200 µMDose-dependent decreaseRAW 264.7
COX-225, 50, 100, 200 µMDose-dependent decreaseRAW 264.7
Dexamethasone IL-1β mRNADose-relatedSignificant inhibitionRAW 264.7
Quercetin IL-1β20 µMSignificant reductionRAW 264.7
TNF-α20 µMSignificant reductionRAW 264.7
NO4.9–39 µg/mLDose-dependent inhibitionRAW 264.7
Sulforaphane (B1684495) IL-1β5 µM53%RAW 264.7
TNF-α5 µM32%RAW 264.7
IL-65 µM31%RAW 264.7
Parthenolide IL-1βIC50 = 2.594 µM50% inhibitionTHP-1
TNF-αIC50 = 1.091 µM50% inhibitionTHP-1
IL-6IC50 = 2.620 µM50% inhibitionTHP-1

Note: Direct comparison of potency should be approached with caution due to variations in experimental conditions across studies. The data for Parthenolide was obtained using THP-1 cells, a human monocytic cell line, which may respond differently than the murine RAW 264.7 cells.

Experimental Protocols

This compound
  • Cell Culture: RAW 264.7 macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Cells were pre-treated with this compound (50, 100, and 200 µM) for 1 hour.

  • Inflammatory Stimulus: Inflammation was induced by stimulating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 16 hours.

  • Cytokine Measurement: The levels of IL-1β in the culture media were quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Protein Expression Analysis: The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) were determined by Western blot analysis after 16 hours of LPS stimulation.

Dexamethasone
  • Cell Culture: RAW 264.7 cells were used.

  • Treatment: Cells were treated with Dexamethasone at various doses.

  • Inflammatory Stimulus: Bacterial lipopolysaccharide (LPS) was used to activate the cells.

  • Gene Expression Analysis: The decrease in LPS-induced IL-1β mRNA expression was measured by quantitative reverse transcription-polymerase chain reaction (RT-PCR)[1].

Quercetin
  • Cell Culture: RAW 264.7 macrophages were used.

  • Treatment: Cells were pre-incubated with different concentrations of Quercetin (e.g., 20 µM) for 1 hour.

  • Inflammatory Stimulus: Cells were stimulated with LPS (100 ng/mL) for 1 hour for mRNA analysis or longer for protein analysis.

  • Cytokine Measurement: The levels of TNF-α and IL-1β secreted into the medium were measured by ELISA. mRNA levels were analyzed by quantitative real-time PCR[2].

Sulforaphane
  • Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells were pre-treated with Sulforaphane (e.g., 5 µM) for 1 hour.

  • Inflammatory Stimulus: Cells were then stimulated with LPS for 24 hours.

  • Cytokine Measurement: The production of TNF-α, IL-6, and IL-1β was measured by ELISA[3][4].

Parthenolide
  • Cell Culture: Human leukemia monocytic THP-1 cells were used.

  • Treatment: Cells were treated with Parthenolide at various concentrations.

  • Inflammatory Stimulus: Inflammation was induced with LPS.

  • Cytokine Measurement: The secretion of IL-6, IL-1β, and TNF-α was determined by ELISA[5].

Signaling Pathways and Mechanisms of Action

This compound Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting key signaling pathways. It has been shown to reduce the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and decrease the production of nuclear factor-kappa B (NF-κB). This dual inhibition leads to a downstream reduction in the expression of pro-inflammatory genes like IL-1β, iNOS, and COX-2.

Isogosferol_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK1_2 ERK1/2 TLR4->ERK1_2 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, iNOS, COX-2) ERK1_2->Cytokines NFkB->Cytokines This compound This compound This compound->ERK1_2 This compound->NFkB

Caption: this compound inhibits LPS-induced inflammatory response.

Comparative Signaling Pathways

The alternative compounds investigated also modulate inflammatory responses primarily through the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.

Comparative_Pathways cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_inhibitors Inhibitors cluster_outcome Outcome LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB TLR4->NFkB Cytokines Cytokine Expression (IL-1β, TNF-α, IL-6, etc.) MAPK->Cytokines NFkB->Cytokines This compound This compound This compound->MAPK This compound->NFkB Dexamethasone Dexamethasone Dexamethasone->NFkB Quercetin Quercetin Quercetin->MAPK Quercetin->NFkB Parthenolide Parthenolide Parthenolide->TLR4 Parthenolide->NFkB

Caption: Overview of inhibitory actions on inflammatory pathways.

Experimental Workflow

The general workflow for evaluating the anti-inflammatory effects of these compounds in vitro is outlined below.

Experimental_Workflow cell_culture Cell Culture RAW 264.7 Macrophages treatment Compound Treatment Pre-incubation with This compound or Alternative cell_culture->treatment stimulation LPS Stimulation Induction of Inflammatory Response treatment->stimulation analysis Analysis ELISA (Cytokine Quantification) Western Blot (Protein Expression) RT-PCR (mRNA Expression) stimulation->analysis outcome {Outcome | Inhibition of Pro-inflammatory Markers} analysis->outcome

Caption: Standard in-vitro anti-inflammatory screening workflow.

Conclusion

This compound demonstrates significant anti-inflammatory potential by inhibiting the expression of key pro-inflammatory cytokines and mediators in LPS-stimulated macrophages. Its mechanism of action involves the suppression of the NF-κB and ERK1/2 signaling pathways. When compared to other anti-inflammatory agents like Dexamethasone, Quercetin, and Sulforaphane, this compound shows a comparable mode of action, primarily targeting central inflammatory signaling cascades.

However, a critical consideration for the scientific community is the current lack of extensive research on this compound. The findings presented here are based on a single, albeit comprehensive, study. Therefore, while the initial results are promising, further independent studies are imperative to conclusively establish the reproducibility and robustness of this compound's effects on cytokine expression. The variations in experimental design across the comparative studies also highlight the need for standardized protocols to enable more direct and accurate comparisons of the potency of different anti-inflammatory compounds. Future research should focus on validating the effects of this compound in different in vitro and in vivo models to solidify its potential as a novel therapeutic agent for inflammatory diseases.

References

Isogosferol's Anti-Inflammatory Action: An In Vitro to In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Isogosferol, a furanocoumarin isolated from the seed shells of Citrus junos, with established anti-inflammatory drugs, Naproxen and Dexamethasone (B1670325). The following sections detail its mechanism of action through key inflammatory signaling pathways, present comparative quantitative data from in vitro studies, and outline the experimental protocols for the cited assays. While direct in vivo studies on this compound are currently limited, this guide incorporates in vivo data from extracts of Citrus junos to provide a preliminary perspective on its potential in vivo efficacy, acknowledging the need for further research on the isolated compound.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in vitro, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These studies demonstrate its ability to inhibit key inflammatory mediators. For a comprehensive comparison, its performance is benchmarked against Naproxen, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a potent corticosteroid.

Table 1: In Vitro Anti-Inflammatory Activity of this compound and Comparator Drugs

CompoundAssayCell LineKey FindingsIC50 ValueReference
This compound Nitric Oxide (NO) ProductionRAW 264.7Potently attenuated NO productionNot explicitly stated[1][2]
iNOS ExpressionRAW 264.7Inhibited expressionNot explicitly stated[1][2]
COX-2 ExpressionRAW 264.7Inhibited expressionNot explicitly stated[1]
IL-1β ReleaseRAW 264.7Attenuated the release of IL-1βNot explicitly stated
pERK1/2 PhosphorylationRAW 264.7Reduced phosphorylationNot explicitly stated
NF-κB p65 LevelsRAW 264.7Reduced protein levelsNot explicitly stated
Naproxen COX-1 InhibitionIntact cellsPotent inhibitor8.72 µM
COX-2 InhibitionIntact cellsPotent inhibitor5.15 µM
NF-κB ActivityTHP-1 cellsReduced NF-κB activity-
PGE2 ProductionTHP-1 cellsReduced PGE2 production to basal levels-
Dexamethasone TNF-α SecretionTHP-1 cellsInhibited secretion-
IL-1β SecretionTHP-1 cellsStrong inhibition (>80%)7 nM
MCP-1 SecretionTHP-1 cellsStrong inhibition (>80%)3 nM
JNK and p38 MAPK InhibitionMouse macrophagesDose-dependent inhibitionEC50 between 1 and 10 nM for DUSP1 induction

In Vivo Anti-Inflammatory Activity: A Preliminary Outlook

Direct in vivo studies on isolated this compound are not yet available in the reviewed literature. However, studies on extracts from Citrus junos, the natural source of this compound, provide insights into its potential in vivo anti-inflammatory effects.

Table 2: In Vivo Anti-Inflammatory Activity of Citrus junos Extract and Comparator Drugs

Compound/ExtractAnimal ModelInflammation InducerKey FindingsDosageReference
Citrus junos Peel Extract Murine model of lung inflammationHouse Dust Mite (HDM)Reduced immune cell infiltration, plasma IgE levels, airway resistance, mucus hypersecretion, and cytokine production. Modulated the NF-κB signaling pathway.Not specified
Citrus junos Peel Extract BALB/c mice with fine dust-induced respiratory injuryParticulate Matter 10 (PM10)Alleviated pulmonary damage; decreased pro-inflammatory cytokines and NF-κB/apoptosis signaling.100 mg/kg and 400 mg/kg
Naproxen Mouse model of bleomycin-induced lung fibrosisBleomycinExerted an anti-inflammatory and antifibrotic effect; downregulated TGF-β levels and Smad3/4 complex formation.Not specified
Rats with carrageenan-induced paw edemaCarrageenanDose-dependent reduction in paw edema.2.5, 10, 25 mg/kg
Dexamethasone Murine contact hypersensitivity modelOxazoloneTopically applied low doses entirely prevented ear swelling.Not specified
Murine model of LPS-induced lethalityLipopolysaccharide (LPS)Subcutaneously administered dexamethasone completely inhibited lethality.Not specified
Zymosan-induced inflammation in miceZymosan1 mg/kg orally significantly decreased TNF and CXCL1 concentrations and leukocyte infiltration.1 mg/kg

Mechanism of Action: Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to reduce the levels of the NF-κB p65 subunit, suggesting it interferes with this pathway to suppress inflammation.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p Phosphorylated IκB IkB->NFkB_p NFkB NF-κB (p50/p65) NFkB_n Nuclear NF-κB NFkB->NFkB_n Nuclear Translocation NFkB_p->NFkB Degradation & Release of NF-κB Genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-1β) NFkB_n->Genes Induces This compound This compound This compound->NFkB Reduces p65 levels

Caption: this compound's Inhibition of the NF-κB Pathway.

MAPK Signaling Pathway

The MAPK signaling cascade, including the Extracellular signal-regulated kinases (ERK), is crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in inflammation. This compound has been demonstrated to reduce the phosphorylation of ERK1/2, thereby inhibiting this pro-inflammatory signaling pathway.

MAPK_Pathway LPS LPS Receptor Cell Surface Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK ERK1/2 MAPKK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK TranscriptionFactors Transcription Factors pERK->TranscriptionFactors Activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation Induces This compound This compound This compound->ERK Inhibits Phosphorylation

Caption: this compound's Modulation of the MAPK/ERK Pathway.

Experimental Workflow

The evaluation of a novel anti-inflammatory compound like this compound typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo models to establish its therapeutic potential.

Experimental_Workflow InVitro In Vitro Screening CellCulture Cell Culture Assays (e.g., RAW 264.7) InVitro->CellCulture Correlation In Vitro-In Vivo Correlation InVitro->Correlation Mechanism Mechanism of Action Studies (Western Blot, ELISA) CellCulture->Mechanism InVivo In Vivo Validation Mechanism->InVivo Promising Results AnimalModels Animal Models of Inflammation (e.g., LPS-induced) InVivo->AnimalModels Efficacy Efficacy and Toxicity Assessment AnimalModels->Efficacy Efficacy->Correlation Data Analysis

Caption: General Experimental Workflow for Anti-inflammatory Drug Discovery.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key in vitro assays used to evaluate the anti-inflammatory activity of this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Procedure:

    • After cell treatment, 100 µL of the culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The nitrite concentration is determined from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement (e.g., IL-1β)
  • Principle: A sandwich ELISA is used to quantify the concentration of specific cytokines in the cell culture supernatant.

  • Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-1β).

    • After blocking non-specific binding sites, the culture supernatants and standards are added to the wells.

    • A biotinylated detection antibody is then added, followed by avidin-horseradish peroxidase (HRP).

    • A substrate solution is added to produce a colorimetric signal.

    • The reaction is stopped, and the absorbance is measured at 450 nm.

    • The cytokine concentration is calculated from the standard curve.

Western Blot Analysis for Signaling Proteins (e.g., p-ERK, NF-κB p65)
  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate.

  • Procedure:

    • Cells are lysed, and the protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-p-ERK, anti-ERK, anti-NF-κB p65, anti-β-actin).

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software, and the expression of target proteins is normalized to a loading control (e.g., β-actin).

Conclusion

The available in vitro evidence strongly suggests that this compound is a potent anti-inflammatory agent that acts by inhibiting key inflammatory mediators and modulating the NF-κB and MAPK signaling pathways. While direct in vivo data for the isolated compound is currently lacking, preliminary studies with Citrus junos extracts indicate a promising potential for in vivo efficacy. Further in vivo studies with purified this compound are warranted to establish a clear in vitro to in vivo correlation and to fully assess its therapeutic potential for the treatment of inflammatory diseases. The comparative data presented in this guide positions this compound as a compound of interest for further investigation in the field of anti-inflammatory drug discovery.

References

Isogosferol's Anti-Inflammatory Efficacy: A Comparative Analysis in Murine Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory efficacy of Isogosferol, a furanocoumarin isolated from Citrus junos seed shells, against well-established anti-inflammatory agents, Quercetin (B1663063) and Dexamethasone. The comparisons are primarily focused on their performance in the widely used lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line, a key in vitro model for studying inflammation.

Comparative Efficacy of Anti-Inflammatory Compounds

CompoundTarget MediatorEfficacy in RAW 264.7 CellsMechanism of Action
This compound Nitric Oxide (NO)Potent, concentration-dependent inhibition of NO production.[1][2][3]Inhibition of iNOS expression.[1][2][3]
iNOSSignificant, concentration-dependent decrease in protein levels at 25-200 µM.[1]Downregulation of iNOS gene expression.
COX-2Significant, concentration-dependent decrease in protein levels at 25-200 µM.[1]Downregulation of COX-2 gene expression.
IL-1βSignificant reduction in protein levels at 50, 100, and 200 µM.[1]Attenuation of pro-inflammatory cytokine release.
p-ERK1/2Reduced phosphorylation.[1][2][3]Inhibition of the MAPK signaling pathway.
Quercetin Nitric Oxide (NO)Dose-dependent inhibition of NO production.[4][5][6]Inhibition of iNOS expression via NF-κB and MAPK pathways.[4][5][6][7]
iNOSInhibition of protein expression.[6][7]Suppression of NF-κB and MAPK signaling.[4][6][7]
COX-2Inhibition of protein expression.[7]Suppression of NF-κB and MAPK signaling.[7]
TNF-αReduction of LPS-induced production.[8]Inhibition of NF-κB and MAPK pathways.[4][7]
IL-1βReduction of LPS-induced production.[8]Inhibition of NF-κB and MAPK pathways.[4][7]
IL-6Reduction of LPS-induced production.[8][9]Inhibition of NF-κB and MAPK pathways.[4][7]
Dexamethasone Nitric Oxide (NO)Inhibition of NO production (IC50 ≈ 1.8 ng/mL).[10]Post-transcriptional downregulation of iNOS.[11]
iNOSInhibition of expression.Glucocorticoid receptor-mediated transrepression of NF-κB.[12][13]
COX-2Inhibition of expression.[14]Glucocorticoid receptor-mediated transrepression of NF-κB.[12]
TNF-αReduction of LPS-induced production.[15]Inhibition of NF-κB and AP-1 activation.[13][16]
IL-1βInhibition of gene expression.[13][17]Blocking of NF-κB/Rel and AP-1 activation.[13][17]
IL-6Reduction of LPS-induced production.[15]Inhibition of NF-κB activation.[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from multiple sources to represent a standard approach for assessing anti-inflammatory activity in vitro.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seeding: Cells are seeded in 96-well plates (for viability and NO assays) or larger plates (for protein and RNA analysis) at a density of 1 x 10^5 cells/mL and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (this compound, Quercetin, or Dexamethasone) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL. Control groups include untreated cells and cells treated with LPS alone.

  • Incubation: Cells are incubated for a specified period (e.g., 16-24 hours) at 37°C in a 5% CO2 incubator.

Nitric Oxide (NO) Assay (Griess Test)
  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reagent: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • Incubation: The mixture is incubated at room temperature for 10-15 minutes.

  • Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.

Cytokine Quantification (ELISA)
  • Sample Collection: Cell culture supernatants are collected after the treatment and stimulation period.

  • ELISA: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis for Protein Expression (iNOS, COX-2, p-ERK)
  • Cell Lysis: After treatment, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, p-ERK, and a loading control (e.g., β-actin).

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in the inflammatory response in macrophages and a typical experimental workflow for evaluating anti-inflammatory compounds.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assays Analysis cluster_data Data Interpretation cell_culture RAW 264.7 Cell Culture seeding Cell Seeding in Plates cell_culture->seeding pretreatment Pre-treatment with This compound / Alternatives seeding->pretreatment lps_stimulation LPS Stimulation (1 µg/mL) pretreatment->lps_stimulation no_assay Nitric Oxide (NO) Assay (Griess Test) lps_stimulation->no_assay elisa Cytokine Measurement (ELISA) lps_stimulation->elisa western_blot Protein Expression (Western Blot) lps_stimulation->western_blot data_analysis Data Analysis & IC50 Calculation no_assay->data_analysis elisa->data_analysis western_blot->data_analysis conclusion Efficacy Comparison data_analysis->conclusion

Caption: Experimental workflow for assessing anti-inflammatory efficacy.

signaling_pathways cluster_lps LPS-Induced Inflammatory Cascade cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_mediators Inflammatory Mediators cluster_inhibitors Inhibitory Actions LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK ERK p-ERK1/2 MAPKK->ERK NFκB_nuc NF-κB (nucleus) ERK->NFκB_nuc activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65) IκBα->NFκB releases NFκB->NFκB_nuc translocates iNOS iNOS NFκB_nuc->iNOS induces transcription COX2 COX-2 NFκB_nuc->COX2 induces transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFκB_nuc->Cytokines induces transcription NO NO iNOS->NO PGs Prostaglandins COX2->PGs This compound This compound This compound->ERK inhibits Quercetin Quercetin Quercetin->MAPKK inhibits Quercetin->IKK inhibits Dexamethasone Dexamethasone Dexamethasone->NFκB_nuc inhibits

Caption: Inflammatory signaling pathways and points of inhibition.

Conclusion

This compound demonstrates significant anti-inflammatory potential in LPS-stimulated RAW 264.7 macrophages by inhibiting the production of key inflammatory mediators such as NO, iNOS, COX-2, and IL-1β.[1][2][3] Its mechanism of action involves the suppression of the MAPK signaling pathway, specifically by reducing the phosphorylation of ERK1/2.[1][2][3]

In comparison, Quercetin and Dexamethasone, established anti-inflammatory agents, exhibit broader inhibitory effects on a range of pro-inflammatory cytokines and act on both the NF-κB and MAPK signaling pathways.[4][7][12][13] While the available data for this compound is promising, further studies are warranted to elucidate its precise IC50 values for various inflammatory markers and to explore its efficacy in other inflammatory cell lines. This will provide a more comprehensive understanding of its therapeutic potential relative to existing anti-inflammatory drugs.

References

A Comparative Guide to the Bioactivity of Isogosferol and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of isogosferol and its structural analogs. This compound, a furanocoumarin found in plants such as Citrus junos, has garnered scientific interest for its potential therapeutic properties. This document aims to objectively compare its performance with structurally related compounds, supported by available experimental data, to aid in the discovery and development of novel therapeutic agents.

Introduction to this compound

This compound is a naturally occurring furanocoumarin characterized by a furan (B31954) ring fused to a coumarin (B35378) core. It has been primarily investigated for its anti-inflammatory properties. Studies have shown that this compound can modulate key inflammatory pathways, making it a person of interest for the development of treatments for inflammatory conditions[1][2][3]. This guide explores the bioactivities of this compound in comparison to other furanocoumarins and coumestans, a class of organic compounds structurally related to coumarins.

Comparative Bioactivity of this compound and Its Analogs

The following sections and tables summarize the available data on the anti-inflammatory, anticancer, and antimicrobial activities of this compound and selected structural analogs. The choice of analogs is based on structural similarity and the availability of comparative bioactivity data.

Structural Analogs Included in this Guide:
  • Furanocoumarins:

    • Phellopterin

    • Oxypeucedanin Methanolate

    • Imperatorin

    • Xanthotoxin

  • Coumestan (B1194414):

    • Isotrifoliol

Anti-inflammatory Activity

The anti-inflammatory effects of this compound and its analogs have been evaluated by measuring their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). The half-maximal inhibitory concentration (IC50) is a common metric for this activity.

CompoundAssayCell LineIC50 (µM)Reference
This compound NO Production InhibitionRAW 264.7148[1]
Phellopterin NO Production InhibitionRat Hepatocytes~50 (Significant inhibition at 50 µM)[4]
Oxypeucedanin Methanolate NO Production InhibitionRat Hepatocytes~50 (Significant inhibition at 50 µM)[4]
Oxypeucedanin NO Production InhibitionRAW 264.7310[5]
Isotrifoliol NO Production InhibitionRAW 264.7Potent (Qualitative)[6]

Key Findings:

  • This compound exhibits potent anti-inflammatory activity by inhibiting NO production.[1]

  • Phellopterin and Oxypeucedanin Methanolate also demonstrate significant inhibition of NO production, suggesting comparable anti-inflammatory potential.[4]

  • Isotrifoliol, a coumestan, is reported to have potent anti-inflammatory activity by suppressing TLR/NF-κB and TLR/MAPK signaling pathways.[6]

Anticancer Activity

The anticancer potential of these compounds is typically assessed by their ability to inhibit the proliferation of various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit 50% of cell growth.

CompoundCancer Cell LineIC50 (µM)Reference
Phellopterin HL-60/MX2 (Leukemia)8[7]
Oxypeucedanin SK-Hep-1 (Liver)32.4[8]
Oxypeucedanin HeLa (Cervical)~1097 (314 µg/mL)[9]
Xanthotoxin HepG2 (Liver)~27.5 (6.9 µg/mL)[10]
Imperatorin MOGGCCM (Anaplastic Astrocytoma)Induces apoptosis at 50[6]
Isotrifoliol Not AvailableNot Available

Key Findings:

  • Data on the anticancer activity of this compound is limited in the reviewed literature.

  • Several related furanocoumarins, such as Phellopterin and Xanthotoxin, have demonstrated potent cytotoxic effects against various cancer cell lines.[7][10]

  • Oxypeucedanin has shown moderate antiproliferative activity in liver cancer cells.[8]

Antimicrobial Activity

The antimicrobial activity is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Oxypeucedanin Hydrate Bacillus cereus9.76 - 78.12
Oxypeucedanin Hydrate Staphylococcus aureus9.76 - 78.12
Oxypeucedanin Hydrate Escherichia coli39.06 - 625
Coumarin Derivatives (general) Various bacteria16 - 125[11]

Key Findings:

  • Derivatives of the related compound, oxypeucedanin, have shown activity against both Gram-positive and Gram-negative bacteria.

  • The antimicrobial activity of coumarin derivatives is influenced by their substitution patterns.[12]

Signaling Pathways and Experimental Workflows

The bioactivity of this compound and its analogs is mediated through various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental procedures.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK1/2) TLR4->MAPK NFkB NF-κB TLR4->NFkB iNOS_COX2 iNOS / COX-2 Expression MAPK->iNOS_COX2 NFkB->iNOS_COX2 NO_PGs NO / Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation This compound This compound This compound->MAPK Inhibits Phosphorylation This compound->NFkB Inhibits

Anti-inflammatory signaling pathway of this compound.

experimental_workflow_no_assay cluster_0 Cell Culture and Treatment cluster_1 Nitric Oxide Detection a Seed RAW 264.7 cells b Pre-treat with this compound or Analog a->b c Stimulate with LPS b->c d Collect supernatant c->d e Add Griess Reagent d->e f Measure Absorbance at 540 nm e->f

Experimental workflow for Nitric Oxide (NO) production assay.

experimental_workflow_western_blot cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection a Cell Lysis b Protein Quantification a->b c SDS-PAGE b->c d Transfer to PVDF membrane c->d e Blocking d->e f Primary Antibody Incubation (e.g., anti-iNOS, anti-COX-2) e->f g Secondary Antibody Incubation f->g h Chemiluminescent Detection g->h

General workflow for Western Blot analysis.

Experimental Protocols

Nitric Oxide (NO) Production Assay

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds (this compound or its analogs) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response, and the cells are incubated for another 24 hours.

  • Nitrite Measurement: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Western Blot Analysis for iNOS, COX-2, and p-ERK1/2

This technique is used to detect the expression levels of specific proteins involved in the inflammatory cascade.

  • Cell Lysis: After treatment and stimulation as described above, the cells are washed with phosphate-buffered saline (PBS) and lysed with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (iNOS, COX-2, or phosphorylated ERK1/2) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imaging system. The band intensities are quantified and normalized to a loading control protein (e.g., β-actin or GAPDH).

Conclusion

This compound and its structural analogs, particularly other furanocoumarins and coumestans, represent a promising class of compounds with diverse biological activities. The available data strongly support their anti-inflammatory potential, with several compounds demonstrating potent inhibition of key inflammatory mediators. While the anticancer and antimicrobial activities of this compound itself require further investigation, related compounds have shown significant efficacy in these areas, suggesting that the furanocoumarin and coumestan scaffolds are valuable starting points for the development of new therapeutic agents. Further comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most promising candidates for clinical development.

References

Safety Operating Guide

Personal protective equipment for handling Isogosferol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Isogosferol. Adherence to these guidelines is critical to ensure a safe laboratory environment and to maintain the integrity of your research. This compound is a furanocoumarin, a class of compounds known for potential phototoxicity; therefore, careful handling is paramount.

Personal Protective Equipment (PPE) and Engineering Controls

Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the required engineering controls and personal protective equipment when handling this compound.

Control TypeSpecificationPurpose
Engineering Controls
VentilationHandle in a BS approved, adequately ventilated fume cupboard.To minimize inhalation of dust, fumes, or vapors.
Safety StationsHand-wash station and eye station must be located near the work area.To provide immediate decontamination in case of accidental exposure.
Personal Protective Equipment
Eye/Face ProtectionSafety glasses (NIOSH (US) or EN 166 (EU) compliant) or a full-face visor for larger quantities.To protect eyes from splashes and airborne particles.
Hand ProtectionSuitable protective gloves or gauntlets satisfying EU Directive 89/686/EEC and the standard EN374.To prevent skin contact.
Skin and Body ProtectionProtective clothing.To prevent contamination of personal clothing and skin.
Respiratory ProtectionFor low-level exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use a type OV/AG/P99 (US) or type ABE1P3D (EU EN 143) respirator.To prevent inhalation of harmful dust or aerosols.

Health and Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. As a furanocoumarin, it may also pose a risk of phototoxicity, where skin exposure followed by UV light can cause severe inflammation[2].

First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. If the victim is conscious and alert, give 1-2 glasses of water to wash out the mouth thoroughly. Do not induce vomiting. Do not give anything by mouth to an unconscious person[1].
If on Skin Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. Remove any contaminated clothing and shoes[1].
If Inhaled Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell[1].
If in Eyes Hold eyelids open and rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation or visual changes persist, get medical advice/attention[1].

Operational Plan: Handling and Storage

A systematic approach to handling and storage is essential to prevent accidents and maintain the quality of the compound.

Handling Procedures
  • Preparation : Before handling, ensure all required PPE is correctly worn and the fume cupboard is functioning properly.

  • Dispensing : When weighing or transferring the powdered compound, do so within the fume cupboard to contain any dust.

  • Solution Preparation : this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[3]. Add the solvent to the powdered compound slowly to avoid splashing.

  • Post-Handling : After handling, wash hands and any exposed skin promptly and thoroughly. Clean all equipment and the work surface.

Storage Plan
  • Container : Keep the container tightly closed[1].

  • Location : Store in a cool, well-ventilated area[1].

  • Conditions to Avoid : Protect from air and light. Store away from direct sunlight or heat sources. Avoid contact with strong acids, bases, oxidizing, and reducing agents[1][3]. Recommended storage temperature is 2-8°C[3].

Disposal Plan

Proper disposal of this compound and its containers is mandatory to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : this compound waste should be considered hazardous.

  • Containment : Mix the waste material with sand or vermiculite (B1170534) and transfer it to a suitable, labeled container for disposal[1].

  • Disposal Route : Arrange for disposal by approved disposal specialists. Consult your institution's environmental health and safety office for guidance on local, state, and national regulations[1].

  • Prohibited Disposal : Do not discharge into rivers and drains[1].

Experimental Protocol and Visualization

This compound has been studied for its anti-inflammatory properties. The following diagram illustrates the experimental workflow and the signaling pathway affected by this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Experimental Workflow for Assessing Anti-inflammatory Activity

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis cluster_outcome Outcome cell_culture RAW 264.7 cells seeded pretreatment Pre-treat with this compound (various concentrations) for 1h cell_culture->pretreatment stimulation Stimulate with LPS (1 µg/mL) for 1-16h pretreatment->stimulation no_measurement Measure Nitric Oxide (NO) production in supernatant stimulation->no_measurement western_blot Western Blot for iNOS, COX-2, and pERK1/2 expression stimulation->western_blot elisa ELISA for IL-1β release in supernatant stimulation->elisa outcome Assess dose-dependent inhibition of inflammatory markers no_measurement->outcome western_blot->outcome elisa->outcome

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

This compound's Anti-Inflammatory Signaling Pathway

This compound has been shown to inhibit the inflammatory response in LPS-stimulated macrophages. It attenuates the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Additionally, it reduces the phosphorylation of extracellular-regulated kinases (pERK)1/2 and the release of interleukin-1 beta (IL-1β)[4].

signaling_pathway cluster_stimulus External Stimulus cluster_pathway Cellular Signaling Cascade cluster_response Inflammatory Response cluster_inhibition Point of Inhibition LPS LPS ERK ERK1/2 LPS->ERK Phosphorylation pERK pERK1/2 ERK->pERK Phosphorylation iNOS_COX2 iNOS / COX-2 Expression pERK->iNOS_COX2 IL1B IL-1β Release pERK->IL1B NO Nitric Oxide (NO) Production iNOS_COX2->NO This compound This compound This compound->pERK Inhibits This compound->iNOS_COX2 Inhibits This compound->IL1B Inhibits

Caption: this compound's inhibitory effect on the LPS-induced inflammatory pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isogosferol
Reactant of Route 2
Isogosferol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.